Thiogeraniol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-diene-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAUSJJVBMWLV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCS)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CS)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052064, DTXSID9068081 | |
| Record name | (E)-3,7-Dimethylocta-2,6-diene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellow to orange liquid | |
| Record name | Thiogeraniol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.903-0.921 | |
| Record name | Thiogeraniol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39067-80-6, 38237-00-2 | |
| Record name | Thiogeraniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-2,6-octadiene-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038237002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiogeraniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,7-Dimethylocta-2,6-diene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethylocta-2,6-diene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3,7-dimethylocta-2,6-diene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGERANIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6E61O3D5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Thiogeraniol?
An In-depth Technical Guide to the Chemical Properties of Thiogeraniol
Abstract
This compound, the thiol analogue of geraniol, is a monoterpenoid of significant interest in the flavor and fragrance industries due to its unique aromatic profile.[1][2] Structurally classified as (2E)-3,7-dimethylocta-2,6-diene-1-thiol, this organosulfur compound (C₁₀H₁₈S) presents a fascinating area of study for researchers and drug development professionals.[3][4] Beyond its sensory applications, this compound exhibits potential antioxidant and antimicrobial properties, suggesting a broader scope of bioactivity.[1][5] This document provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and known biological activities, serving as a technical guide for scientific application.
Chemical and Physical Properties
This compound is a yellow to orange liquid characterized by the presence of a thiol group and two olefinic double bonds within its acyclic monoterpenoid structure.[3][5] These functional groups are key to its chemical behavior and physical characteristics. As a polar molecule, it has the capacity to form hydrogen bonds, which influences its solubility.[1]
Physicochemical Data Summary
The key quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [3] |
| Synonyms | Geranyl mercaptan, (E)-3,7-Dimethylocta-2,6-dienylmercaptan | [1][4] |
| CAS Number | 39067-80-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈S | [1][3] |
| Molecular Weight | 170.32 g/mol | [1][3][4] |
| Appearance | Clear yellow to orange liquid | [2][3][5] |
| Density | 0.903 - 0.921 g/cm³ | [3][5] |
| Boiling Point | 58.0 °C @ 0.35 mm Hg | [2][5] |
| Flash Point | 52.78 °C (127.0 °F) | [2] |
| Vapor Pressure | 0.047 mmHg @ 25.0 °C (estimated) | [2] |
| Refractive Index | 1.503 - 1.513 | [3] |
| XLogP3 | 3.9 | [3][5] |
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by its thiol (-SH) group and its two carbon-carbon double bonds. It is generally considered less stable than its alcohol counterpart, geraniol, due to the higher reactivity of the sulfur atom.[1]
-
Thiol Group Reactivity : As a typical thiol, this compound can act as a nucleophile.[5] It is susceptible to oxidation, which can yield corresponding sulfoxides and sulfones. This reactivity is crucial in both synthetic chemistry and potential biological interactions.[5]
-
Alkene Reactivity : The two double bonds in the carbon backbone can undergo addition reactions. For instance, the alkene moieties can be functionalized through photoinduced thiol-ene coupling reactions, a property demonstrated in derivatives of the geranyl backbone.[6]
Synthesis and Characterization
This compound can be synthesized from geraniol, a readily available raw material. The process involves a two-step conversion of the hydroxyl group to a thiol group.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented method for the preparation of this compound.[7][8]
Step 1: Halogenation of Geraniol to Geranyl Halide
-
In a reaction vessel under an inert atmosphere, mix geraniol with an appropriate organic solvent (e.g., carbon tetrachloride or another inert solvent).[7][8]
-
Gradually add a halogenating agent. For chlorination, a mixture of carbon tetrachloride and triphenylphosphine is used. For bromination, carbon tetrabromide and triphenylphosphine can be used.[7] The molar ratio of triphenylphosphine to geraniol should be approximately 1.3:1.[8]
-
If using carbon tetrachloride, heat the mixture to its reflux temperature (approx. 66 °C) and maintain for 1-2 hours. If using carbon tetrabromide, the reaction can proceed at room temperature.[7]
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting geranyl chloride or geranyl bromide via rectification (distillation).[7]
Step 2: Conversion to this compound
-
React the purified geranyl halide with thiourea in a refluxing solution of 95% ethanol. The reaction time varies depending on the halide (6-10 hours for geranyl bromide, 20-30 hours for geranyl chloride), forming an intermediate isothiouronium salt.[6]
-
Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture to hydrolyze the intermediate.
-
Neutralize the solution by adding acid (e.g., hydrochloric acid or sulfuric acid).[7][8]
-
Extract the aqueous solution with an organic solvent, such as ether or ethyl acetate.[8]
-
Dry the combined organic phases with an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent via rotary evaporation.
-
Purify the final product, this compound, by vacuum distillation (rectification under reduced pressure).[7][8] A purity of >95% can be achieved.[8]
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR data is available for structural elucidation.[3]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern.[3] Predicted GC-MS spectra are also available as a reference but require experimental validation.[9]
Biological Activity and Signaling
Preliminary research indicates that this compound possesses bioactive properties, particularly as an antioxidant and antimicrobial agent.[5]
-
Antioxidant Properties : In vitro studies have demonstrated that this compound can scavenge free radicals.[5] It has been suggested to prevent oxidative DNA damage by increasing glutathione levels and inhibiting lipid peroxidation.[1] This activity is attributed to the reactive thiol group, which can neutralize reactive oxygen species (ROS).
-
Antimicrobial Activity : Laboratory studies have shown that this compound can inhibit the growth of certain bacteria and fungi, though further research is needed to validate these findings for practical applications.[5]
-
Role in Plant Defense : There is evidence to suggest that plants may produce this compound in response to environmental stressors, such as attacks by insects or pathogens, indicating a potential role in plant defense mechanisms.[5]
The antioxidant mechanism of thiols is a key area of interest in redox signaling. The thiol group can directly react with and neutralize ROS, thereby protecting vital cellular components from oxidative damage.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Hazard Statements :
-
Precautionary Measures :
Conclusion
This compound is a multifaceted compound with established applications in the flavor and fragrance sector and emerging potential in the biomedical field. Its distinct chemical properties, governed by the thiol functional group and terpenoid backbone, define its reactivity, sensory profile, and bioactivity. The synthesis from geraniol is well-documented, allowing for its production for further research. While its antioxidant and antimicrobial properties are promising, further in vivo studies are required to fully elucidate its mechanisms of action and therapeutic potential for drug development professionals. This guide provides a foundational technical overview to support and encourage such future investigations.
References
- 1. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to FlavorDB [fsbi-db.de]
- 5. Buy this compound | 39067-80-6 [smolecule.com]
- 6. This compound|39067-80-6|C10H18S Supplier [benchchem.com]
- 7. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. hmdb.ca [hmdb.ca]
- 10. This compound, 39067-80-6 [perflavory.com]
Thiogeraniol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 39067-80-6
Molecular Formula: C₁₀H₁₈S
Molecular Weight: 170.32 g/mol
IUPAC Name: (2E)-3,7-dimethylocta-2,6-diene-1-thiol
This technical guide provides an in-depth overview of Thiogeraniol, a sulfur-containing monoterpenoid of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
This compound is an acyclic monoterpenoid and a thiol, structurally derived from geraniol by the substitution of the hydroxyl group with a thiol group.[1][2][3] This structural modification imparts distinct chemical reactivity and potential biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈S | [1][3] |
| Molecular Weight | 170.32 g/mol | [1][3] |
| CAS Number | 39067-80-6 | [1] |
| Appearance | Yellow to orange liquid | [3] |
| Density | 0.903-0.921 g/cm³ | [3] |
| Refractive Index | 1.503-1.513 | [3] |
| SMILES | CC(=CCCC(=CCS)C)C | [1] |
| InChI | InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | [1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the conversion of geraniol. Two prominent methods are detailed below.
Synthesis via Halogenation of Geraniol
A common synthetic route involves the halogenation of geraniol followed by reaction with a sulfur source.
References
- 1. Buy this compound | 39067-80-6 [smolecule.com]
- 2. Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Thiogeraniol: A Technical Guide to its Synthesis and Biological Potential
Introduction
Thiogeraniol, a sulfur-containing monoterpenoid, is the thiol analog of geraniol, a well-known fragrance and flavor compound. While some commercial sources suggest a natural occurrence, scientific literature predominantly points to its synthetic origins, often classifying it as a "nature-identical" substance. One patent explicitly states that this compound does not occur naturally[1][2]. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, and exploring its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and the flavor and fragrance industries.
Chemical Synthesis of this compound
The primary route for synthesizing this compound is a two-step chemical process starting from the readily available monoterpene alcohol, geraniol. The synthesis involves the conversion of the hydroxyl group of geraniol into a good leaving group, typically a halide, followed by nucleophilic substitution with a sulfur-containing reagent.
A common synthetic pathway involves the following key steps[3][4]:
-
Halogenation of Geraniol: Geraniol is first converted to a geranyl halide (chloride or bromide). This is typically achieved by reacting geraniol with a halogenating agent.
-
Thiolation and Hydrolysis: The resulting geranyl halide is then reacted with a sulfur nucleophile, such as thiourea. This forms an isothiouronium salt intermediate, which is subsequently hydrolyzed under alkaline conditions to yield this compound.
The overall chemical transformation can be visualized as follows:
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound have been outlined in various patents. Below is a summary of a typical protocol[3][4].
Step 1: Preparation of Geranyl Bromide from Geraniol
-
Reagents: Geraniol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve geraniol and carbon tetrabromide in the chosen anhydrous solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add triphenylphosphine to the cooled, stirring solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) after the addition is complete.
-
After the reaction, add a non-polar solvent like n-hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate.
-
The filtrate, containing geranyl bromide, is concentrated under reduced pressure.
-
The crude geranyl bromide is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound from Geranyl Bromide
-
Reagents: Geranyl bromide, thiourea, 95% ethanol, a base (e.g., sodium hydroxide or potassium hydroxide), and an acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Reflux a mixture of geranyl bromide and thiourea in 95% ethanol for a period of 6-10 hours.
-
After reflux, add an aqueous solution of the base (e.g., NaOH) and continue to reflux for another 3-5 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and neutralize it with an acid.
-
Extract the aqueous mixture with an organic solvent (e.g., ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product.
-
| Parameter | Value | Reference |
| Halogenation Reaction Time | 1-2 hours | [3][4] |
| Thiolation (Geranyl Bromide) Reflux Time | 6-10 hours | [3] |
| Alkaline Hydrolysis Time | 3-5 hours | [4] |
| Purification Method | Vacuum Distillation | [3][4] |
Biological Activities of this compound
While research specifically on the biological activities of this compound is limited, its structural similarity to other monoterpenoids and the presence of a thiol group suggest potential antioxidant and antimicrobial properties.
Antioxidant Potential
Thiols are known to be effective antioxidants due to the ability of the sulfur atom to donate a hydrogen atom to neutralize free radicals. It is hypothesized that this compound may act as a free radical scavenger, thereby mitigating oxidative stress.
Antimicrobial Activity
Monoterpenoids, including geraniol, are known to possess antimicrobial properties. The introduction of a thiol group can sometimes enhance this activity. While specific studies on this compound are not widely available, it is plausible that it may exhibit inhibitory effects against various microorganisms. Further research is needed to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
This compound is a fascinating monoterpenoid with significant applications in the flavor and fragrance industry. While its natural occurrence remains ambiguous, well-established synthetic routes from geraniol make it readily accessible for various applications. The presence of a thiol group in its structure suggests potential antioxidant and antimicrobial activities, which warrant further investigation. This technical guide provides a foundational understanding of this compound's synthesis and potential biological relevance, aiming to stimulate further research into this intriguing molecule.
References
A Technical Guide to the Spectroscopic Characterization of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol), a monoterpenoid thiol of interest in fragrance, flavor, and pharmaceutical research. Due to its reactive thiol group and terpenoid backbone, detailed structural elucidation through spectroscopic methods is critical for its application and development. This document outlines the common synthetic routes, presents expected spectroscopic data (NMR, IR, MS) in structured tables, and details the experimental protocols for acquiring such data.
Synthesis of this compound
This compound is most commonly synthesized from its corresponding alcohol, geraniol. The synthesis typically involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
A prevalent two-step method involves the halogenation of geraniol followed by reaction with thiourea.[1] Another approach is the Mitsunobu-type reaction of geraniol with thioacetic acid to form a thioacetate intermediate, which is then reduced to yield this compound.[2][3]
The following workflow diagram illustrates a common synthetic pathway from geraniol.
References
An In-depth Technical Guide to the Solubility and Stability of Thiogeraniol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiogeraniol, a monoterpenoid thiol, is a significant organosulfur compound with applications in the fragrance, flavor, and potentially pharmaceutical industries due to its distinct aroma and antioxidant properties.[1][2] This document provides a comprehensive technical overview of the solubility and stability of this compound in various solvents and under different environmental conditions. Understanding these parameters is critical for the effective formulation, storage, and application of this versatile compound. This guide synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for solubility and stability assessments.
Introduction to this compound
This compound, systematically named (2E)-3,7-dimethyl-2,6-octadiene-1-thiol, is the sulfur analog of geraniol, where the hydroxyl group is replaced by a thiol group.[2][3] This structural modification imparts a unique chemical reactivity and sensory profile. As a thiol, this compound is a polar molecule capable of forming hydrogen bonds, which influences its solubility.[1] However, the presence of the sulfur atom also makes it more susceptible to reactions like oxidation compared to its alcohol counterpart, geraniol.[1]
Chemical and Physical Properties of this compound:
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a polar thiol head and a non-polar ten-carbon tail. This amphiphilic nature results in varied solubility across different solvent systems.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Reference |
| Water | 4.179 mg/L (predicted) | [4] |
| Water | 0.082 g/L (predicted) | |
| Alcohol | Soluble | [4] |
Note: The conflicting predicted values for water solubility suggest that experimental verification is necessary.
Factors Influencing Solubility
-
Polarity: The polar thiol (-SH) group allows for hydrogen bonding, contributing to its solubility in polar solvents like alcohols.[1]
-
Non-Polar Backbone: The long hydrocarbon chain limits its solubility in water, making it sparingly soluble.[5]
-
Temperature: For many sparingly soluble organic compounds, solubility in water increases with temperature.[5][6]
Stability Profile
This compound is generally less stable than geraniol due to the reactivity of the thiol group.[1] Its degradation is influenced by several factors, including oxidation, pH, temperature, and light exposure.
Factors Influencing Stability
-
Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfones.[2] The presence of oxygen, especially in humid conditions, can accelerate the degradation of sulfur compounds.[7][8]
-
pH: The stability of compounds can be pH-dependent. While specific data for this compound is limited, studies on other organic compounds show that both acidic and basic conditions can catalyze degradation reactions.[9][10]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[9][11] For volatile sulfur compounds, storage at lower temperatures is often recommended to minimize losses.[11]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in sensitive molecules.[9][10]
Summary of Stability Considerations
| Condition | Effect on this compound Stability | Recommendations |
| Presence of Oxygen | Promotes oxidative degradation.[1][2] | Store under an inert atmosphere (e.g., nitrogen, argon). |
| pH | Extremes in pH may accelerate degradation.[9][10] | Maintain a neutral or slightly acidic pH for aqueous formulations. |
| High Temperature | Increases the rate of degradation.[9][11] | Store at controlled room temperature or under refrigeration. |
| Light Exposure | Can induce photochemical degradation.[9][10] | Store in light-protected containers (e.g., amber vials). |
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol is adapted from methods used for sparingly soluble liquid compounds, such as terpenes.[12]
Objective: To determine the concentration of this compound in a saturated aqueous solution at a given temperature.
Materials:
-
This compound
-
High-purity water
-
A suitable organic solvent for extraction and analysis (e.g., hexane, ethyl acetate)[13]
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of high-purity water in a sealed container.
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24-48 hours to ensure saturation.
-
-
Phase Separation:
-
After equilibration, centrifuge the mixture at high speed to separate the excess undissolved this compound from the aqueous phase.
-
-
Sample Extraction:
-
Carefully withdraw a known volume of the clear aqueous supernatant.
-
Perform a liquid-liquid extraction by adding a known volume of an appropriate organic solvent (e.g., hexane).
-
Vortex the mixture vigorously to transfer the dissolved this compound from the aqueous phase to the organic phase.
-
Allow the phases to separate.
-
-
Quantification:
-
Analyze the organic extract using a calibrated GC-MS or GC-FID system to determine the concentration of this compound.[13]
-
Prepare a calibration curve using standards of known this compound concentrations in the same organic solvent.
-
-
Calculation:
-
Calculate the concentration of this compound in the original aqueous solution based on the concentration measured in the organic extract and the volumes used for extraction.
-
Protocol for Stability Assessment
This protocol outlines a method to evaluate the stability of this compound under various stress conditions.
Objective: To determine the degradation rate of this compound under controlled conditions of pH, temperature, and light exposure.
Materials:
-
This compound solution in a relevant solvent system
-
pH buffers (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers/ovens
-
Photostability chamber with controlled light source (e.g., Xenon lamp)
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)[14][15]
-
Light-protected and sealed containers (e.g., amber glass vials with screw caps)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent or formulation base.
-
For pH stability testing, aliquot the stock solution into different buffer systems.
-
Dispense the prepared samples into multiple vials for each test condition.
-
-
Exposure to Stress Conditions:
-
Temperature Stability: Place vials in temperature-controlled chambers at various temperatures (e.g., 5 °C, 25 °C, 40 °C, 60 °C). Include a set of control samples stored at a reference temperature (e.g., 5 °C).
-
pH Stability: Store the vials containing the buffered solutions at a constant temperature.
-
Photostability: Expose vials to a controlled light source in a photostability chamber. Wrap a set of control vials in aluminum foil to protect them from light while keeping them under the same temperature conditions.
-
-
Time-Point Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining solubility and stability, and a potential degradation pathway for this compound.
References
- 1. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 39067-80-6 [smolecule.com]
- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 39067-80-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]
- 7. restek.com [restek.com]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. path.web.ua.pt [path.web.ua.pt]
- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 16. research.unipd.it [research.unipd.it]
Potential Antioxidant Mechanisms of Thiogeraniol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiogeraniol, an acyclic monoterpenoid and the thiol analogue of geraniol, presents a compelling profile as a potential antioxidant agent. While direct research on this compound is limited, this guide synthesizes the known antioxidant mechanisms of its close analogue, geraniol, and the well-established redox properties of thiol-containing compounds to elucidate its probable modes of action. This document outlines the potential for this compound to act as both a direct scavenger of reactive oxygen species (ROS) and as an indirect antioxidant through the modulation of key cellular signaling pathways, including the Nrf2-Keap1, NF-κB, and MAPK pathways. Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data for geraniol to serve as a benchmark for future studies on this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug development.
This compound ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is an organosulfur compound that belongs to the class of acyclic monoterpenoids. Its structure is analogous to geraniol, with the hydroxyl group replaced by a thiol group. This substitution is significant, as thiol-containing compounds are known to be potent antioxidants[1]. This guide explores the putative antioxidant mechanisms of this compound, drawing parallels from studies on geraniol and the fundamental chemistry of thiols.
Potential Direct Antioxidant Mechanisms: Radical Scavenging
The thiol group (-SH) in this compound is a key functional moiety that likely endows it with direct radical scavenging capabilities. Thiols can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions[1].
Reaction with Reactive Oxygen Species (ROS)
Thiols are known to react with various ROS, including hydroxyl radicals (•OH) and superoxide anions (O2•−)[2]. The proposed mechanism involves the donation of a hydrogen atom from the sulfhydryl group to the radical, resulting in the formation of a stable thiyl radical (GS•) and a non-radical species.
-
R-SH + •OH → R-S• + H₂O
The resulting thiyl radical is relatively stable and can be regenerated to its thiol form by other antioxidants, such as glutathione[3].
While direct quantitative data for this compound's scavenging activity is not yet available, studies on its analogue, geraniol, provide a basis for comparison.
Potential Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
Beyond direct scavenging, this compound may exert antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
Nrf2-Keap1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and antioxidants can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2[4][5]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6][7].
Geraniol has been shown to activate the Nrf2/HO-1 signaling pathway, suggesting that this compound, as a thiol-containing compound, may also interact with the cysteine-rich Keap1 protein to induce the expression of cytoprotective genes[6].
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and is activated by oxidative stress[8]. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2[9]. Some antioxidants can suppress the activation of NF-κB, thereby reducing inflammation[10]. Geranylgeraniol, a related isoprenoid, has been shown to inhibit the NF-κB signaling pathway[9]. Given the interplay between oxidative stress and inflammation, it is plausible that this compound could also exert anti-inflammatory effects by inhibiting NF-κB activation.
Modulation of MAPK Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are involved in various cellular processes, including stress responses, inflammation, and apoptosis[11]. Oxidative stress can lead to the activation of MAPK pathways, such as p38 and JNK, which can contribute to cellular damage[12]. Some natural compounds with antioxidant properties have been shown to modulate MAPK signaling[13]. While direct evidence for this compound is lacking, its potential to scavenge ROS suggests it could indirectly influence MAPK activation.
References
- 1. rjor.ro [rjor.ro]
- 2. researchgate.net [researchgate.net]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MAPK Pathway Signals Telomerase Modulation in Response to Isothiocyanate-Induced DNA Damage of Human Liver Cancer Cells | PLOS One [journals.plos.org]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Spectrum of Thiogeraniol: A Technical Guide
Disclaimer: Scientific literature extensively covers the antimicrobial properties of geraniol, the alcohol analogue of thiogeraniol. However, specific data on the antimicrobial spectrum of this compound is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the well-documented antimicrobial activities of geraniol as a predictive framework. Furthermore, it outlines detailed experimental protocols to facilitate future research into the antimicrobial potential of this compound.
Introduction to this compound
This compound, a monoterpenoid thiol, is the sulfur analogue of geraniol, where the hydroxyl group is substituted by a thiol group.[1] While its fragrant properties are utilized in the cosmetics industry, its potential as an antimicrobial agent remains largely unexplored.[1] In vitro studies have suggested that this compound may possess antibacterial and antifungal properties, but quantitative data to support this is not yet available in published literature.[1] This document aims to provide a technical foundation for researchers and drug development professionals interested in investigating the antimicrobial spectrum of this compound.
Antimicrobial Spectrum of Geraniol (as a proxy for this compound)
Given the structural similarity between this compound and geraniol, the known antimicrobial activities of geraniol can serve as a valuable starting point for predicting the potential spectrum of this compound. Geraniol has demonstrated broad-spectrum activity against a variety of microorganisms.
Antibacterial Activity of Geraniol
Geraniol has been shown to be effective against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action is often attributed to its ability to disrupt the integrity of the bacterial cell membrane.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Geraniol against various bacterial strains.
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 125 - 500 | [2] |
| Staphylococcus aureus | MRSA | 250 - 1000 | [2] |
| Enterococcus faecalis | ATCC 29212 | 250 - 1000 | [2] |
| Escherichia coli | ATCC 25922 | 250 - 1000 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 500 - 2000 | [2] |
| Salmonella enterica | - | 150 | [2] |
| Listeria monocytogenes | - | 280 | [2] |
Antifungal Activity of Geraniol
Geraniol also exhibits significant activity against various fungal species, including yeasts and molds.[5][6] Its primary antifungal mechanism involves increasing the fluidity and permeability of the fungal cell membrane.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Geraniol against various fungal strains.
| Fungus | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 100 - 400 | [5] |
| Saccharomyces cerevisiae | - | 100 - 400 | [5] |
| Aspergillus niger | - | ≤600 | [6] |
Potential Antimicrobial Mechanisms of this compound
The presence of a thiol group in this compound suggests that its mechanism of action might differ from or be broader than that of geraniol. Thiols are known to be highly reactive and can participate in various biological processes. Thiol-based compounds have been shown to exhibit antiviral activity by disrupting disulfide bonds in viral proteins.[7] It is plausible that this compound could exert its antimicrobial effects through:
-
Membrane Disruption: Similar to geraniol, this compound may disrupt the cell membranes of bacteria and fungi.[3][5]
-
Enzyme Inhibition: The thiol group could interact with and inhibit essential enzymes within the microbial cell.
-
Oxidative Stress: Thiols can participate in redox reactions, potentially leading to the generation of reactive oxygen species that are detrimental to microorganisms.
Experimental Protocols for Determining the Antimicrobial Spectrum of this compound
To rigorously assess the antimicrobial properties of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound. Include positive (microorganism with no this compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol: MBC/MFC Assay
-
Perform MIC Assay: Follow the protocol for the broth microdilution assay as described above.
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.
-
Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol: Agar Disk Diffusion Assay
-
Prepare Agar Plates: Pour molten agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the entire surface of the agar.
-
Disk Application: Aseptically place sterile paper disks of a standard diameter onto the agar surface.
-
Application of this compound: Pipette a known volume of a specific concentration of this compound solution onto each disk.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.
Workflow for Agar Disk Diffusion Assay.
Investigating the Mechanism of Action
Understanding how this compound inhibits microbial growth is crucial for its development as a therapeutic agent. Based on the known mechanisms of geraniol and other thiols, the following signaling pathway and cellular processes could be investigated.
Cell Membrane Integrity
The effect of this compound on the cell membrane can be assessed using various techniques, including measuring the leakage of intracellular components and assessing membrane potential.
Proposed Cell Membrane Disruption Pathway.
Conclusion
While direct evidence for the antimicrobial spectrum of this compound is currently lacking in the scientific literature, its structural similarity to the well-researched antimicrobial agent geraniol suggests it holds significant promise. This guide provides a comprehensive framework for initiating a thorough investigation into this compound's potential. By systematically applying the detailed experimental protocols and exploring the proposed mechanisms of action, researchers can elucidate the true antimicrobial spectrum of this intriguing compound and pave the way for its potential application in drug development.
References
- 1. Buy this compound | 39067-80-6 [smolecule.com]
- 2. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Geraniol interferes with membrane functions in strains of Candida and Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Thiogeraniol Derivatives: A Technical Guide for Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiogeraniol, a sulfur-containing monoterpenoid derived from geraniol, represents a compelling scaffold for the development of novel therapeutic agents. The introduction of a thiol group into the monoterpene structure offers unique chemical reactivity and potential for significant biological activity. This technical guide provides an in-depth overview of the early-stage research landscape for this compound and its derivatives, focusing on synthesis methodologies, known biological activities, and potential mechanisms of action. Detailed experimental protocols for synthesis and cytotoxicity screening are provided to facilitate further investigation into this promising class of compounds.
Introduction
Monoterpenes and their derivatives are a well-established class of natural products with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The strategic incorporation of sulfur-containing functional groups into these scaffolds can enhance their therapeutic potential.[2] this compound ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is the direct thiol analog of geraniol, a widely available acyclic monoterpene alcohol.[3] As a thiol, this compound can act as a potent nucleophile and can be readily oxidized, providing versatile handles for chemical modification and potential covalent interactions with biological targets.[4] Early-stage research suggests that monoterpene thiols possess notable antimicrobial, antifungal, and cytotoxic activities, making this compound derivatives an attractive area for drug discovery and development.[1][2] This document outlines the foundational knowledge required to explore this chemical space.
Synthesis of this compound and Its Derivatives
The primary synthetic routes to this compound start from its parent alcohol, geraniol. The conversion typically involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a sulfur source.
A common and effective method involves converting geraniol into a geranyl halide (chloride or bromide), which is then reacted with a thiolating agent like thiourea, followed by hydrolysis to yield the final thiol.[5][6] An alternative route utilizes Mitsunobu-type conditions to form a thioacetate intermediate from geraniol and thioacetic acid, which is subsequently reduced to this compound.[7][8]
The reactive thiol group of this compound serves as an excellent starting point for generating a library of derivatives, most commonly through the synthesis of thioethers via nucleophilic substitution reactions with various electrophiles.
Biological Activity and Potential Mechanisms of Action
While research specifically on this compound derivatives is nascent, the broader class of monoterpene thiols and other sulfur-containing compounds exhibits significant biological potential.
Antimicrobial Activity
Monoterpenes are known to possess antimicrobial properties, often attributed to their lipophilic character which allows them to partition into and disrupt the lipid bilayer of microbial plasma membranes.[9][10] This perturbation can alter membrane permeability and lead to the leakage of essential intracellular components, ultimately causing cell death.[9] The presence of the thiol group in this compound may further enhance this activity by interacting with membrane proteins or participating in redox-sensitive pathways within the microorganisms.
Anticancer Activity
A significant area of interest is the potential anticancer activity of thiol-containing molecules.[11][12] Thiophene derivatives, another class of sulfur-containing heterocycles, have been shown to bind to a wide range of cancer-specific protein targets and inhibit various signaling pathways.[13] The cytotoxic effects of thiol derivatives are often linked to their ability to induce apoptosis (programmed cell death). Although specific cytotoxicity data for this compound derivatives are not yet widely published, results from related thiol and thiophene compounds demonstrate potent activity against various human cancer cell lines, underscoring the potential of this chemical class.
Quantitative Data on Related Thiol Derivatives
To illustrate the therapeutic potential, the following table summarizes the cytotoxic activity (IC₅₀ values) of various synthesized thiol and thiophene derivatives against human cancer cell lines, as reported in the literature. This data provides a strong rationale for investigating the cytotoxic effects of novel this compound derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sphaerococcenol A Derivative | Compound 1 (Thioether) | A549 (Lung) | 14.31 | [14] |
| Sphaerococcenol A Derivative | Compound 1 (Thioether) | DU-145 (Prostate) | 15.11 | [14] |
| Sphaerococcenol A Derivative | Compound 1 (Thioether) | MCF-7 (Breast) | 17.06 | [14] |
| NBD Derivative | NBDHEX | Various Cancer Lines | Low µM to sub-µM | [12] |
| Thiophene Derivative | Compound 98 | HCT-116 (Colon) | 7.2 µg/mL | [15] |
| Thiol Derivative | Compound 9 | MCF-7 (Breast) | 119.2 µg/mL | [11] |
| Tetrahydrobenzo[b]thiophene | Compound 11 | PC3 (Prostate) | 2.41 | [16] |
| Tetrahydrobenzo[b]thiophene | Compound 12 | HepG2 (Liver) | 3.05 | [16] |
Note: The data presented is for structurally related sulfur-containing compounds and not for this compound derivatives themselves. It serves to highlight the potential of this chemical class for anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol
This protocol is adapted from established methods for converting allylic alcohols to the corresponding thiols.[5][6]
Step 1: Synthesis of Geranyl Chloride
-
Equip a dry, three-necked flask with a magnetic stirrer and reflux condenser.
-
Charge the flask with carbon tetrachloride (90 ml) and geraniol (15.42 g, 0.1 mol).[17]
-
To this solution, add triphenylphosphine (34.09 g, 0.13 mol).[6]
-
Heat the stirred reaction mixture under reflux for 1-2 hours.[5]
-
Cool the reaction system to room temperature.
-
Filter the mixture to remove the triphenylphosphine oxide precipitate and wash the solid with pentane.[17]
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation to obtain geranyl chloride.[17]
Step 2: Synthesis of this compound
-
Mix the purified geranyl chloride with thiourea in 95% ethanol and heat under reflux. The reaction time for geranyl chloride is typically 20-30 hours.[6]
-
After the reflux, cool the mixture and add an alkaline solution (e.g., NaOH or KOH) to hydrolyze the intermediate isothiouronium salt.
-
Continue to heat the mixture under reflux for several hours.
-
After hydrolysis, cool the solution and neutralize with an acid.
-
Extract the product with an organic solvent (e.g., ether or hexane).
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate.
-
Purify the final product, this compound, by reduced-pressure distillation.[5]
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well tissue culture plates.
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2).
-
Complete culture medium.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[18][19]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the compound solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][18]
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[2]
-
For suspension cells: Add the solubilization solution directly to the wells.
-
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 570 and 590 nm.[18]
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, combined with the known biological activities of related monoterpene thiols, provides a solid foundation for further research. The primary focus should be on synthesizing a diverse library of this compound derivatives and screening them for both antimicrobial and anticancer activities. Future work should aim to establish clear structure-activity relationships (SAR), elucidate specific molecular targets, and investigate in vivo efficacy and safety profiles. The protocols and data presented in this guide offer a starting point for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of antibacterial action of three monoterpenes [iris.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
Thiogeraniol: A Technical Guide to its Safety and Toxicity for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and toxicity profile of Thiogeraniol (CAS No. 39067-80-6) for its use in a laboratory setting. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a monoterpenoid thiol, structurally related to geraniol. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈S | [1][2] |
| Molecular Weight | 170.31 g/mol | [1] |
| Appearance | Yellow to orange clear liquid | [2] |
| Boiling Point | 58 °C @ 0.35 mmHg | [2] |
| Flash Point | 52.78 °C (127.00 °F) TCC | [2] |
| Water Solubility | 4.179 mg/L (EPI Suite) | [1] |
| Vapor Pressure | 0.0392 mm Hg @ 20 °C | [1] |
Toxicological Profile
The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), concluding that it is safe for its current use levels in fragrance products. However, for laboratory applications where exposure levels might be higher and more frequent, a thorough understanding of its potential hazards is crucial.
Acute Toxicity
Skin Irritation and Sensitization
This compound is classified as a skin and eye irritant.[2] More significantly, it is considered a skin sensitizer .[1]
Experimental Data:
| Endpoint | Species | Test | Result | Reference |
| Skin Sensitization | Guinea Pig | Maximization Test | Sensitizing at 0.25% | [1] |
Genotoxicity
Based on a battery of in vitro tests, this compound is not considered to be genotoxic .[1]
Experimental Data:
| Test Type | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Not mutagenic | [1] |
| In Vitro Micronucleus Test | Mammalian Cells | With and without | Not clastogenic | [1] |
Repeated Dose, Reproductive, and Inhalation Toxicity
Due to low exposure levels in its primary application as a fragrance ingredient, specific studies on repeated dose and reproductive toxicity have not been conducted. The safety in these endpoints is supported by the Threshold of Toxicological Concern (TTC) approach, which indicates that the systemic exposure is below the level of concern.[1] Similarly, inhalation exposure at current use levels is considered safe.[1]
Phototoxicity
This compound is not considered to be phototoxic.[1]
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are outlined below, based on standard OECD guidelines.
Skin Sensitization: Guinea Pig Maximization Test (GPMT)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.
Methodology:
-
Induction Phase (Day 0):
-
Three pairs of intradermal injections are made in the shoulder region of the guinea pigs.
-
Injection 1: Freund's Complete Adjuvant (FCA) emulsified with water.
-
Injection 2: The test substance in a suitable vehicle.
-
Injection 3: The test substance emulsified in FCA.
-
-
Topical Induction (Day 7):
-
The test substance is applied topically to the injection site under an occlusive patch for 48 hours.
-
-
Challenge Phase (Day 21):
-
A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.
-
-
Observation:
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
This test assesses the potential of a substance to induce gene mutations in bacteria.
Methodology (Plate Incorporation Method):
-
Preparation: Strains of Salmonella typhimurium requiring histidine for growth are used. The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[3][4][5][6][7]
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are cultured.[8][9]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopy or flow cytometry. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.[8][9][10][11][12]
Metabolic Pathways and Toxicokinetics
There is limited specific data on the metabolic pathways and toxicokinetics of this compound. However, information from its structural analogue, geraniol, can provide some insights through a read-across approach. Geraniol is known to be metabolized in the liver via oxidation and conjugation reactions.[13][14] The initial step often involves hydroxylation.[13][14] Given the presence of the thiol group in this compound, it is plausible that its metabolism would also involve oxidation of the sulfur atom and conjugation pathways. Further research is needed to fully elucidate the metabolic fate of this compound.
Safe Handling and Laboratory Use
Given its toxicological profile, the following precautions should be taken when handling this compound in a laboratory setting:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn.
-
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed.
Conclusion
This compound is a flammable liquid that is a skin and eye irritant and a known skin sensitizer. It is not considered to be genotoxic. For other toxicological endpoints, a lack of specific data is compensated by a risk assessment based on low exposure levels in its primary applications. When used in a laboratory setting, appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure and potential health risks. Researchers and drug development professionals should handle this compound with care, being mindful of its potential to cause skin sensitization.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound, 39067-80-6 [thegoodscentscompany.com]
- 3. nib.si [nib.si]
- 4. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 8. x-cellr8.com [x-cellr8.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Frontiers | Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes [frontiersin.org]
- 14. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Thiogeraniol from Geraniol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiogeraniol, the sulfur analog of geraniol, is a valuable monoterpenoid thiol with applications in the flavor and fragrance industry due to its characteristic berry and grape-like aroma. It also serves as a versatile intermediate in the synthesis of other sulfur-containing organic compounds. This document outlines two established protocols for the chemical synthesis of this compound starting from the readily available precursor, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol). The methods described are a two-step process involving a Mitsunobu-type reaction followed by reduction, and a two-step process involving the conversion of geraniol to a halide intermediate followed by substitution with a sulfur nucleophile.
Data Summary
The following table summarizes the quantitative data associated with the two primary synthetic routes from geraniol to this compound.
| Synthetic Route | Intermediate Product | Reagents | Yield/Purity | Reference |
| Method 1: Mitsunobu Reaction & Reduction | Geranyl Thioacetate | Thioacetic acid, DEAD, PPh₃ (Step 1); LiAlH₄ (Step 2) | 61% overall yield for the final thiol product. | [1][2] |
| Method 2: Halogenation & Thiolation (via Bromide) | Geranyl Bromide | CBr₄, PPh₃ (Step 1); Thiourea, NaOH/KOH (Step 2) | Product purity reported as >95% by GC. | [3][4] |
| Method 2: Halogenation & Thiolation (via Chloride) | Geranyl Chloride | CCl₄, PPh₃ (Step 1); Thiourea, NaOH/KOH (Step 2) | Product purity reported as >95% by GC. | [3][4] |
Experimental Protocols
Method 1: Synthesis via Mitsunobu Reaction and Reduction
This protocol involves the conversion of geraniol to a thioacetate intermediate, which is subsequently reduced to yield this compound.[1][2]
Step 1: Synthesis of Geranyl Thioacetate (99)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve geraniol (1 equivalent) in a suitable anhydrous solvent such as THF or diethyl ether.
-
Addition of Reagents: Add triphenylphosphine (PPh₃, approx. 1.5 equivalents) and thioacetic acid (approx. 1.5 equivalents) to the solution.
-
Reaction Conditions: Cool the mixture in an ice bath (0 °C). Slowly add diethyl azodicarboxylate (DEAD) or a suitable alternative (approx. 1.5 equivalents) dropwise while maintaining the temperature.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the geranyl thioacetate intermediate.
Step 2: Synthesis of this compound (100) via Reduction
-
Reaction Setup: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 2-3 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Thioacetate: Cool the LiAlH₄ suspension to 0 °C. Dissolve the purified geranyl thioacetate from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the suspension.
-
Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of NaOH, and then more water.
-
Extraction and Purification: Filter the resulting mixture through celite and wash the filter cake with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product. A 61% yield for this conversion has been reported.[1][2]
Method 2: Synthesis via Halogenation and Thiolation
This method proceeds through a geranyl halide intermediate (chloride or bromide), which then reacts with thiourea followed by hydrolysis.[3][4]
Step 1: Synthesis of Geranyl Halide (Geranyl Chloride or Geranyl Bromide)
-
For Geranyl Bromide (room temperature reaction):
-
Reaction Setup: In a flask, dissolve geraniol (1 equivalent) and carbon tetrabromide (CBr₄, approx. 1.1 equivalents) in a dry organic solvent such as dichloromethane or tetrahydrofuran.[3][4]
-
Reagent Addition: Stir the solution at room temperature and add triphenylphosphine (PPh₃, approx. 1.3 equivalents) portion-wise over 30 minutes.
-
Reaction Time: Continue stirring at room temperature for 1-2 hours.[3][4]
-
Purification: After the reaction, add n-hexane or petroleum ether to precipitate triphenylphosphine oxide. Filter the solid and concentrate the filtrate. The crude geranyl bromide is then purified by vacuum distillation.
-
-
For Geranyl Chloride (reflux reaction):
-
Reaction Setup: Mix geraniol (1 equivalent) with carbon tetrachloride (CCl₄, used as both reagent and solvent).[3][4]
-
Reagent Addition: Add triphenylphosphine (PPh₃, approx. 1.1-1.3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approx. 66 °C) and maintain for 1-2 hours.[3][4]
-
Purification: Cool the reaction mixture to room temperature and purify by vacuum distillation to obtain geranyl chloride.
-
Step 2: Synthesis of this compound from Geranyl Halide
-
Formation of Isothiouronium Salt: In a round-bottom flask, dissolve the purified geranyl halide (chloride or bromide) from Step 1 and thiourea (approx. 1.1 equivalents) in 95% ethanol.
-
Reaction Conditions: Heat the mixture to reflux. The reflux time is typically longer for geranyl chloride (20-30 hours) than for geranyl bromide (6-10 hours).[4]
-
Hydrolysis: After the reflux period, cool the mixture. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 1.4-1.6 molar equivalents relative to the starting halide), and heat to reflux for another 2-4 hours to hydrolyze the isothiouronium salt.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl or H₂SO₄). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude this compound by vacuum distillation to obtain a product with a purity of >95%.[3][4]
Visualizations
Below is a diagram illustrating the described synthetic pathways from geraniol to this compound.
Caption: Synthetic pathways for converting geraniol to this compound.
References
- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
High-Yield Synthesis of Thiogeraniol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiogeraniol, a monoterpenoid thiol, is a valuable compound in the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of various organosulfur compounds. This document provides detailed application notes and protocols for two high-yield synthetic methods for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Method 1: Two-Step Synthesis from Geraniol via Halogenation and Thiolysis
This robust method involves the conversion of geraniol to a geranyl halide intermediate, followed by reaction with thiourea and subsequent hydrolysis to yield this compound. This approach is advantageous due to the ready availability of the starting material, geraniol, and offers a high product yield.[1][2]
Reaction Scheme:
Step 1: Halogenation of Geraniol Geraniol + Halogenating Agent → Geranyl Halide + Byproducts
Step 2: Synthesis of this compound Geranyl Halide + Thiourea → S-Geranylisothiouronium Salt → this compound
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Geraniol | [1][2] |
| Halogenating Agents | CCl₄/Triphenylphosphine or CBr₄/Triphenylphosphine | [1][2] |
| Intermediate | Geranyl Chloride or Geranyl Bromide | [1][2] |
| Thiolating Agent | Thiourea | [1][2] |
| Overall Yield | 44.6% (for one specific example) | [1] |
| Product Purity | >95% (GC) | [1][2] |
Experimental Protocol
Part A: Synthesis of Geranyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous carbon tetrachloride (90 mL) and dry geraniol (15.42 g, 0.1 mol).[1]
-
Reagent Addition: While stirring at room temperature, add dry triphenylphosphine (34.09 g, 0.13 mol) portion-wise over 30 minutes.[1]
-
Reaction: Heat the mixture to the reflux temperature of carbon tetrachloride (66°C) and maintain for 1 hour.[1]
-
Work-up: Cool the reaction mixture to room temperature. Add n-hexane to precipitate triphenylphosphine oxide.
-
Purification: Filter the mixture and wash the solid with n-hexane. Concentrate the filtrate under reduced pressure using a rotary evaporator. The residue is then purified by vacuum distillation to yield geranyl chloride.
Part B: Synthesis of this compound from Geranyl Chloride
-
Reaction Setup: In a round-bottom flask, combine the purified geranyl chloride, thiourea, and 95% ethanol. The molar ratio of geranyl chloride to thiourea should be approximately 1:1.0-1.05.[2]
-
Reaction: Heat the mixture to reflux and maintain for 20-30 hours.[2]
-
Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide or potassium hydroxide to the reaction mixture and heat to hydrolyze the isothiouronium salt.[2]
-
Neutralization and Extraction: Cool the mixture and neutralize with an acid (e.g., sulfuric acid). Extract the product with an organic solvent such as ethyl acetate.[1]
-
Purification: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate. The crude product is then purified by vacuum distillation to afford this compound.[1]
Method 2: Mitsunobu-type Reaction followed by Reduction
This alternative high-yield synthesis of this compound from geraniol proceeds via a thioacetate intermediate. The reaction of geraniol with thioacetic acid under Mitsunobu-type conditions, followed by reduction, provides a direct route to the desired thiol.[3][4]
Reaction Scheme:
Step 1: Thioacetate Formation Geraniol + Thioacetic Acid → Geranyl Thioacetate
Step 2: Reduction to this compound Geranyl Thioacetate + Reducing Agent → this compound
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Geraniol | [3][4] |
| Reagents | Thioacetic Acid, Mitsunobu Reagents (e.g., DEAD, PPh₃) | [3] |
| Intermediate | Geranyl Thioacetate | [3][4] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4] |
| Yield (Reduction Step) | 61% | [3][4] |
Experimental Protocol
Part A: Synthesis of Geranyl Thioacetate
-
Reaction Setup: To a solution of geraniol (1 equivalent) and triphenylphosphine (1.5 equivalents) in a suitable anhydrous solvent (e.g., THF) at 0°C under an inert atmosphere, add diethylazodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Reagent Addition: After stirring for a short period, add thioacetic acid (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield geranyl thioacetate.
Part B: Synthesis of this compound from Geranyl Thioacetate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified geranyl thioacetate in an anhydrous etheral solvent (e.g., diethyl ether or THF).
-
Reduction: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (e.g., 1 M in THF).
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction by the sequential addition of water and an aqueous base solution. Filter the resulting salts and extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by vacuum distillation or column chromatography to obtain this compound.
Visualized Experimental Workflows
Caption: Workflow for the synthesis of this compound via a geranyl halide intermediate.
Caption: Workflow for the synthesis of this compound via a geranyl thioacetate intermediate.
References
- 1. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Purification of synthetic Thiogeraniol by chromatography
An Application Note on the Chromatographic Purification of Synthetic Thiogeraniol
Introduction
This compound, a sulfur-containing monoterpenoid, is a valuable fragrance and flavor ingredient known for its characteristic green, fruity, and slightly sulfurous aroma. As a synthetic compound, its purity is crucial for its application in consumer products and for toxicological and sensory evaluations. This application note details a robust protocol for the purification of synthetic this compound using silica gel flash column chromatography, followed by purity assessment using gas chromatography (GC). This method is designed for researchers, scientists, and professionals in the drug development and fragrance industries to achieve high-purity this compound from a crude synthetic mixture.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of a batch of synthetic this compound. The initial purity of the crude product after synthesis and workup was determined by GC analysis. Flash column chromatography was then employed to remove impurities, resulting in a significant increase in purity with a good recovery rate.
| Parameter | Crude this compound | Purified this compound |
| Initial Volume (mL) | 10 | - |
| Initial Purity (%) | ~85 | >98 |
| Final Volume (mL) | - | 8.0 |
| Yield (%) | - | 80 |
| Appearance | Yellowish liquid | Colorless liquid |
| Analytical Method | Gas Chromatography (GC-FID) | Gas Chromatography (GC-FID) |
Experimental Protocols
This section provides detailed methodologies for the purification and analysis of synthetic this compound.
Purification by Flash Column Chromatography
This protocol is designed for the purification of approximately 10 mL of crude synthetic this compound.
Materials and Equipment:
-
Crude synthetic this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column for flash chromatography (e.g., 40 mm diameter, 300 mm length)
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glass vials for fraction collection
-
Nitrogen gas supply
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50 times the weight of the crude this compound.
-
Column Packing: Wet pack the chromatography column with the silica gel slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of n-hexane. Load the sample onto the top of the packed silica gel column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 0% to 5% ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions of approximately 20 mL in glass vials.
-
TLC Monitoring: Monitor the fractions using TLC. Spot the collected fractions on a TLC plate and develop it in a chamber with a mobile phase of 95:5 (v/v) n-hexane:ethyl acetate. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator under reduced pressure.
-
Final Product: The purified this compound is obtained as a colorless liquid. Determine the final yield and assess the purity by GC analysis.
Purity Analysis by Gas Chromatography (GC)
This protocol is for the analysis of the purity of this compound before and after purification.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Autosampler vials with inserts
-
Microsyringe
GC Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude and purified this compound samples in n-hexane (e.g., 1 mg/mL).
-
Injection: Inject the samples into the GC system.
-
Data Analysis: Analyze the resulting chromatograms. Calculate the purity of this compound based on the peak area percentage.
Diagrams
Below are diagrams illustrating the experimental workflow for the purification and analysis of synthetic this compound.
Caption: Workflow for the purification of synthetic this compound.
Caption: Logical relationship of the purification process.
Application Notes and Protocols for Thiogeraniol in Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds, finding broad applications in materials science, bioconjugation, and drug discovery. This "click" reaction, characterized by its high yields, rapid reaction rates, and tolerance of a wide range of functional groups, typically proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene.[1][2] Thiogeraniol, a naturally derived terpene thiol, presents an interesting, yet underexplored, building block for this chemistry. Its structure, featuring a reactive thiol group and two alkene moieties, offers potential for both straightforward thiol-ene additions and more complex polymer and dendrimer synthesis.
Potential Applications of this compound in Thiol-Ene Chemistry
The unique structure of this compound, ((E)-3,7-dimethyl-2,6-octadien-1-thiol), lends itself to several potential applications in research and development:
-
Drug Development: The terpene backbone of this compound can be a valuable scaffold in medicinal chemistry. Thiol-ene chemistry allows for the straightforward conjugation of this compound to alkene-containing bioactive molecules, enabling the synthesis of novel drug candidates with potentially altered solubility, cell permeability, and pharmacokinetic profiles.
-
Bioconjugation: The thiol group of this compound can be selectively reacted with ene-functionalized biomolecules, such as peptides or proteins, under mild, biocompatible conditions.[3] This can be utilized for site-specific labeling, imaging, or the development of targeted therapeutic agents.
-
Materials Science: As a difunctional molecule (one thiol and two enes), this compound can act as a cross-linking agent or a monomer in the synthesis of novel polymers and networks.[4] This could lead to the development of new biomaterials, hydrogels, or coatings with unique properties derived from the terpene structure.
-
Flavor and Fragrance Chemistry: this compound is a known flavoring agent.[5] Thiol-ene chemistry could be employed to modify its structure, creating new derivatives with altered scent or flavor profiles for the food and fragrance industry.
Reaction Mechanism: Radical-Mediated Thiol-Ene Addition
The photo-initiated thiol-ene reaction proceeds through a free-radical chain mechanism.[1] The process can be broken down into three main stages: initiation, propagation, and termination.
Caption: Radical-mediated thiol-ene reaction mechanism.
Generalized Experimental Protocols
Important Safety Note: this compound is flammable and may cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[7]
Protocol 1: Photo-initiated Thiol-Ene Reaction of this compound with a Mono-functional Alkene
This protocol describes a general procedure for the reaction of this compound with a simple alkene, such as 1-octene, using a photoinitiator.
Materials:
-
This compound
-
1-Octene (or other suitable alkene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.1 eq) in the chosen solvent. The concentration will depend on the specific reactants and should be optimized. A starting point is typically 0.1-1.0 M.
-
Add the photoinitiator (e.g., DMPA, 1-5 mol%).
-
Seal the reaction vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.
-
Place the reaction vessel under the UV lamp and begin irradiation while stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Caption: Generalized experimental workflow for thiol-ene reaction.
Data Presentation
As previously stated, specific quantitative data for the thiol-ene reaction of this compound is not available in the literature. The following table provides representative data for photo-initiated thiol-ene reactions with other thiols to illustrate typical reaction conditions and outcomes.
| Thiol | Ene | Photoinitiator (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1-Dodecanethiol | 1-Octene | DMPA (1) | THF | 30 | >95 | (Illustrative) |
| Thiophenol | Styrene | DMPA (2) | DCM | 15 | >98 | (Illustrative) |
| Cysteine derivative | Alkene-peptide | Irgacure 2959 (5) | Water/Acetonitrile | 60 | 85-95 | (Illustrative) |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Reaction conditions and yields will need to be empirically determined and optimized for each specific reaction of this compound.
Conclusion
This compound holds promise as a versatile building block for thiol-ene click chemistry, with potential applications spanning from drug discovery to materials science. The provided generalized protocols and background information serve as a foundation for researchers to explore the reactivity of this terpene thiol. Due to the lack of specific literature precedent, a systematic optimization of reaction parameters, including stoichiometry, solvent, initiator concentration, and irradiation time, will be crucial for achieving high yields and purity of the desired thioether products. Careful adherence to safety protocols is essential when working with this compound and other reagents involved in these reactions.
References
- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. SID 135019530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 39067-80-6 [thegoodscentscompany.com]
- 7. biosynth.com [biosynth.com]
Application Notes and Protocols: Thiogeraniol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic groups that are covalently attached to a substrate to direct a stereoselective transformation, represent a powerful and reliable strategy. Monoterpenes, naturally occurring and readily available chiral molecules, are attractive starting materials for the synthesis of such auxiliaries.
While the use of monoterpene thiols, including thiogeraniol, as chiral auxiliaries in asymmetric synthesis has been described in the literature, specific and detailed applications of this compound itself are not extensively documented. Therefore, to provide comprehensive and practical application notes, this document will focus on a closely related and well-studied monoterpene-derived chiral auxiliary: (-)-8-phenylmenthol . The principles and protocols detailed herein for (-)-8-phenylmenthol serve as a representative example of how monoterpene-based chiral auxiliaries can be effectively employed in asymmetric transformations, and can be adapted for the use of other similar auxiliaries like this compound.
Principle of Asymmetric Induction with Monoterpene-Derived Auxiliaries
The underlying principle of using chiral auxiliaries like (-)-8-phenylmenthol lies in their ability to create a sterically biased environment around the reactive center of the substrate to which they are attached. The bulky and conformationally rigid structure of the auxiliary effectively shields one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary can be cleaved and ideally recovered for reuse.
A classic and highly successful application of this strategy is the use of (-)-8-phenylmenthol in asymmetric Diels-Alder reactions, as pioneered by E.J. Corey.[1]
Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a prochiral dienophile is attached to a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity.
General Workflow
The general workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary involves three main steps:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is esterified with a prochiral dienophile, such as acrylic acid, to form the chiral acrylate.
-
Diastereoselective Diels-Alder Reaction: The chiral dienophile undergoes a cycloaddition reaction with a diene, typically in the presence of a Lewis acid catalyst.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the Diels-Alder adduct to yield the enantiomerically enriched product and recover the auxiliary.
Caption: General workflow for an asymmetric Diels-Alder reaction.
Quantitative Data
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table summarizes representative data for the Diels-Alder reaction between various chiral acrylates derived from (-)-8-phenylmenthol and cyclopentadiene.
| Entry | Dienophile | Lewis Acid | Temp (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) (%) | Reference |
| 1 | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | -78 | >99:1 | >98 | [1] |
| 2 | (-)-8-Phenylmenthyl crotonate | TiCl₄ | -78 | 95:5 | 90 | |
| 3 | (-)-8-Phenylmenthyl methacrylate | BF₃·OEt₂ | -78 | 90:10 | 80 |
Note: The specific diastereomeric ratios and excesses can vary depending on the exact reaction conditions and the nature of the diene and dienophile.
Experimental Protocols
Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate
This protocol describes the attachment of the chiral auxiliary to the dienophile.
Materials:
-
(-)-8-Phenylmenthol
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (-)-8-phenylmenthyl acrylate.
Caption: Synthesis of (-)-8-phenylmenthyl acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed cycloaddition.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Syracuses
-
Dry ice/acetone bath
Procedure:
-
To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add freshly cracked cyclopentadiene (3.0 eq).
-
To this stirred solution, add diethylaluminum chloride (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. The product can be purified by column chromatography if necessary.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final product.
Materials:
-
Diels-Alder adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover the (-)-8-phenylmenthol auxiliary.
-
The aqueous layer containing the carboxylate product can be further extracted with a more polar solvent like ethyl acetate to isolate the enantiomerically enriched carboxylic acid.
-
The recovered (-)-8-phenylmenthol can be purified by column chromatography and reused.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction is dictated by the conformation of the chiral acrylate-Lewis acid complex. The bulky 8-phenyl group of the menthol derivative effectively blocks one face of the dienophile, leading to a highly selective attack of the diene from the opposite face.
Caption: Model for stereochemical induction.
Conclusion
References
Application Notes and Protocols: Thiogeraniol Antioxidant Activity Assessment using DPPH Assay
Abstract
This document provides a comprehensive protocol for assessing the antioxidant activity of Thiogeraniol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound, a sulfur-containing monoterpenoid, is of interest for its potential therapeutic properties, including its function as an antioxidant.[1][2] The presence of a thiol group suggests a strong capacity for free radical scavenging.[2] This protocol is intended for researchers, scientists, and drug development professionals investigating the antioxidant potential of novel compounds. Included are detailed methodologies, data presentation guidelines, and a discussion of the potential underlying signaling pathways.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in numerous pathological states. The DPPH assay is a widely used, rapid, and reliable method for evaluating the free-radical scavenging ability of compounds.[3] The assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the tested compound.[3]
This compound's structure, which combines a monoterpene backbone with a reactive thiol group, makes it a promising candidate for antioxidant applications. While direct experimental data on the DPPH scavenging activity of this compound is not extensively documented, its structural features suggest significant potential.[2] This application note provides a standardized protocol to quantify this activity and discusses its relevance in the context of cellular antioxidant defense mechanisms, such as the Keap1-Nrf2 signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
2.2.1. DPPH Stock Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect the solution from light.
-
Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh.
2.2.2. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol or ethanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution appropriately based on the compound's stability (typically at 4°C).
2.2.3. Ascorbic Acid (Positive Control) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve in 10 mL of methanol or ethanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
2.2.4. Serial Dilutions
Prepare a series of dilutions of this compound and the positive control from their respective stock solutions. A typical concentration range for the final assay could be 1-500 µg/mL.
Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of methanol/ethanol to a well to serve as the blank (A_blank).
-
Add 100 µL of the DPPH solution to all wells except the blank.
-
For the control (A_control), add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
2.4.1. Percentage of DPPH Radical Scavenging Activity
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
2.4.2. Determination of IC50 Value
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, should be determined. This is achieved by plotting the percentage of scavenging activity against the different concentrations of the sample. The IC50 value can then be calculated from the resulting dose-response curve using linear or non-linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.[3]
Data Presentation
The quantitative data from the DPPH assay should be summarized in a clear and structured table for easy comparison. Below is an example of how to present the results.
Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid.
| Compound | Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.5 | \multirow{5}{}{45.8} |
| 25 | 35.8 ± 2.1 | ||
| 50 | 52.1 ± 1.8 | ||
| 100 | 78.5 ± 2.5 | ||
| 200 | 92.3 ± 1.2 | ||
| Ascorbic Acid | 1 | 20.5 ± 1.1 | \multirow{5}{}{4.5} |
| 2.5 | 48.9 ± 2.3 | ||
| 5 | 75.3 ± 1.9 | ||
| 10 | 94.1 ± 0.9 | ||
| 20 | 96.8 ± 0.7 |
*Note: The IC50 value for this compound is a representative value for illustrative purposes, as extensive published data is currently unavailable.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay for assessing the antioxidant activity of this compound.
Potential Signaling Pathway: Keap1-Nrf2 Antioxidant Response
The antioxidant effects of compounds like this compound may extend beyond direct radical scavenging to the modulation of cellular antioxidant defense systems. A key pathway in this regard is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes. Geraniol, a related monoterpene, has been shown to activate this pathway.
Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Oxidative or electrophilic stress, potentially mitigated by antioxidants like this compound, can lead to the modification of cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Conclusion
The DPPH assay is a robust and efficient method for quantifying the radical scavenging activity of this compound. The protocol detailed in this document provides a standardized approach for this assessment. The potential for this compound to not only directly scavenge free radicals but also to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, warrants further investigation and highlights its potential as a therapeutic agent in conditions associated with oxidative stress.
References
Application of Thiogeraniol in the Development of Novel Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, a sulfur-containing analog of the naturally occurring monoterpenoid geraniol, presents a promising scaffold for the development of novel fungicides. While direct research on the antifungal properties of this compound is limited, the well-documented antimicrobial activity of its precursor, geraniol, and other monoterpene thiols suggests its potential as a potent antifungal agent.[1][2] Geraniol has demonstrated efficacy against a range of pathogenic fungi, primarily through the disruption of cell membrane integrity and function.[3] This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a novel fungicide, leveraging the existing knowledge of geraniol and established antifungal testing methodologies.
Postulated Mechanisms of Action
Based on the known antifungal effects of geraniol, the primary hypothesized mechanisms of action for this compound include:
-
Disruption of Fungal Cell Membrane: this compound, with its lipophilic nature, is likely to intercalate into the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components such as potassium ions, and ultimately, cell death.[4][5]
-
Inhibition of Ergosterol Biosynthesis: A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[6][7] Geraniol has been shown to interfere with this pathway, and it is plausible that this compound possesses similar or enhanced inhibitory activity.[3]
-
Cell Wall Damage: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents.[8] this compound may interfere with the synthesis or organization of cell wall components.
Quantitative Data Summary
Due to the nascent stage of research on this compound's antifungal properties, specific quantitative data is not yet available. However, the Minimum Inhibitory Concentration (MIC) values for its analog, geraniol, against various Candida species provide a valuable reference point for initial experimental design.
| Fungal Species | Geraniol MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 16 - 130 | [3][9] |
| Candida species | 30 - 130 | [3] |
Experimental Protocols
The following are detailed, standardized protocols that can be adapted for the comprehensive evaluation of this compound's antifungal potential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[10][11]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound (synthesized or commercially sourced)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile water
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in RPMI 1640 medium.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI 1640 to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI 1640 to well 12.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. For azoles and potentially for this compound, the endpoint may be defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if this compound inhibits the synthesis of ergosterol in fungal cells.
Materials:
-
Fungal cells treated with sub-inhibitory concentrations of this compound
-
Untreated fungal cells (control)
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Grow the fungal cells in a suitable broth medium to mid-log phase. Add a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) and continue incubation for several hours.
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Add 3 mL of alcoholic KOH to the cell pellet and vortex.
-
Incubate in an 80°C water bath for 1 hour.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.
-
Collect the upper n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the n-heptane layer from 230 to 300 nm using a spectrophotometer.
-
The presence of ergosterol will result in a characteristic four-peaked curve. The absence or reduction of these peaks in the this compound-treated sample compared to the control indicates inhibition of ergosterol biosynthesis.
-
Protocol 3: Cell Membrane Permeability Assay (Potassium Leakage)
Objective: To assess if this compound causes damage to the fungal cell membrane by measuring the leakage of potassium ions.
Materials:
-
Fungal cells
-
This compound
-
Glucose solution
-
Potassium-free buffer
-
Atomic absorption spectrophotometer or a potassium-sensitive electrode
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-log phase, harvest by centrifugation, and wash several times with sterile deionized water. Resuspend the cells in a potassium-free buffer.
-
Treatment: Add this compound at its MIC or a higher concentration to the cell suspension. An untreated cell suspension serves as a negative control. A positive control (e.g., a known membrane-disrupting agent) can also be included.
-
Induction of Leakage: Add glucose to the cell suspensions to energize the cells.
-
Measurement of Potassium Leakage: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the supernatant after centrifuging the cell suspensions.
-
Analysis: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-sensitive electrode. An increase in extracellular potassium in the this compound-treated samples compared to the control indicates membrane damage.
Protocol 4: Cell Wall Integrity Assay (Sorbitol Protection Assay)
Objective: To determine if this compound's antifungal activity is dependent on targeting the cell wall.[12]
Materials:
-
All materials listed in Protocol 1
-
Sorbitol (0.8 M, sterile)
Procedure:
-
MIC Determination with Sorbitol: Perform the broth microdilution MIC assay as described in Protocol 1, but with one set of plates prepared with RPMI 1640 medium supplemented with 0.8 M sorbitol.
-
Analysis: Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound targets the fungal cell wall. Sorbitol acts as an osmotic stabilizer, protecting cells with weakened cell walls from lysis.[13]
Visualizations
The following diagrams illustrate hypothetical pathways and workflows for investigating the antifungal properties of this compound.
Caption: Synthesis of this compound from Geraniol.
Caption: Postulated Mechanisms of Antifungal Action of this compound.
Caption: Workflow for Antifungal Evaluation of this compound.
References
- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening the antifungal activities of monoterpenes and their isomers against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of sorbitol on protein production and glycosylation and cell wall formation in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiogeraniol: Application Notes and Protocols for Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, a sulfur-containing monoterpenoid, is a versatile compound with significant potential in the flavor and fragrance industries. It is the thiol analogue of geraniol, where the hydroxyl group is replaced by a thiol group. This substitution imparts a unique and potent aroma profile, often described as green, fruity, and with citrus and berry notes, alongside a characteristic sulfurous quality.[1][2] These attributes make it a valuable ingredient for creating complex and impactful flavor and fragrance formulations. Beyond its sensory properties, research has indicated potential antioxidant and antimicrobial activities, opening avenues for its application in food preservation and potentially in therapeutic contexts.[3]
This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the properties and applications of this compound.
Chemical and Physical Properties
This compound is an acyclic monoterpenoid with the chemical formula C₁₀H₁₈S.[3] Understanding its physicochemical properties is crucial for its effective application and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈S | [3] |
| Molecular Weight | 170.32 g/mol | [4] |
| Appearance | Clear yellow to orange liquid | [3][5] |
| Odor Profile | Green, sulfurous, fruity, berry, rhubarb, citrus, minty, catty | [1][2] |
| Boiling Point | 58.00 °C @ 0.35 mm Hg | [3] |
| Density | 0.903 - 0.921 g/cm³ | [3][5] |
| Refractive Index | 1.503 - 1.513 | [5] |
| Flash Point | 52.78 °C (127.00 °F) | [1][6] |
| Solubility | Insoluble in water | [1] |
Synthesis of this compound
This compound can be synthesized from geraniol, a readily available monoterpene alcohol. The synthesis is typically a two-step process involving the conversion of the hydroxyl group to a leaving group (e.g., a halide) followed by nucleophilic substitution with a thiol source.[7][8]
Experimental Protocol: Two-Step Synthesis from Geraniol
This protocol is based on a common method for converting alcohols to thiols.[7][8][9]
Step 1: Halogenation of Geraniol (Conversion to Geranyl Bromide)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dry geraniol in a dry organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂). Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Slowly add a solution of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in the same dry solvent to the stirred geraniol solution. The molar ratio of geraniol:CBr₄:PPh₃ should be approximately 1:1.1:1.1.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add a non-polar solvent like hexane or petroleum ether to precipitate the triphenylphosphine oxide byproduct.[7] Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude geranyl bromide.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure geranyl bromide.
Step 2: Thiol Formation (Conversion of Geranyl Bromide to this compound)
-
Reaction Setup: Dissolve the purified geranyl bromide in 95% ethanol. In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) or thiourea (CH₄N₂S) in 95% ethanol.
-
Nucleophilic Substitution: Add the geranyl bromide solution to the stirred NaSH or thiourea solution at room temperature. If using thiourea, the mixture is typically refluxed for several hours.[7][8] The molar ratio of geranyl bromide to the sulfur nucleophile should be approximately 1:1.05.[7]
-
Hydrolysis (if using thiourea): If thiourea was used, add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture and reflux to hydrolyze the intermediate isothiouronium salt.
-
Acidification and Extraction: Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to protonate the thiolate. Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.[7]
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation to obtain the final product. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is typically achieved.[7][8]
Diagram 1: Synthesis Workflow of this compound from Geraniol
Caption: A simplified workflow for the two-step synthesis of this compound.
Quantitative Analysis of this compound
The quantification of volatile sulfur compounds like this compound in complex matrices such as food, beverages, and cosmetics requires sensitive and selective analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[5][6]
Experimental Protocol: Quantification by HS-SPME-GC-MS
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Preparation
-
Liquid Samples (e.g., beverages):
-
Dilute the sample with deionized water to reduce the ethanol concentration, which can interfere with the extraction. A final ethanol concentration of around 2.5% v/v is often optimal.[5]
-
Place a known volume (e.g., 10 mL) of the diluted sample into a 20 mL headspace vial.
-
To improve the extraction efficiency by increasing the ionic strength of the sample, add sodium chloride (NaCl) to the vial (e.g., 20% w/v).[5]
-
The addition of a chelating agent like EDTA (e.g., 1%) can help stabilize reactive thiols.[5]
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Solid/Semi-solid Samples (e.g., food, cosmetics):
-
Weigh a known amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.
-
Add a known volume of deionized water or a suitable buffer to create a slurry.
-
Add NaCl and EDTA as described for liquid samples.
-
Immediately seal the vial.
-
2. HS-SPME
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the extraction of volatile sulfur compounds.[5]
-
Incubation: Place the sealed vial in the HS autosampler and incubate at a controlled temperature (e.g., 35-50 °C) with agitation for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.[5]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature to adsorb the volatile compounds.[5]
3. GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is retracted and immediately inserted into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.[10]
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) for the separation of the analytes. A typical temperature program would be: initial temperature of 40 °C held for 2 minutes, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
4. Quantification
-
Prepare a calibration curve using standard solutions of this compound in a matrix that closely matches the samples.
-
An internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) should be used to correct for variations in extraction and injection.
Diagram 2: Experimental Workflow for this compound Quantification
Caption: A step-by-step workflow for the quantification of this compound.
Sensory Evaluation
Sensory analysis is critical for understanding the contribution of this compound to the flavor and aroma of a product. This includes determining its odor detection threshold and characterizing its sensory profile.
Experimental Protocol: Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by a human panel.
-
Panel Selection: Select a panel of trained sensory assessors (typically 10-15 individuals) who are non-smokers and have no known olfactory disorders.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol for fragrance applications, or a deodorized food-grade oil for flavor applications). The concentration range should span several orders of magnitude, bracketing the expected threshold.
-
Test Method (Ascending Forced-Choice):
-
Present panelists with three samples at each concentration level: two are blanks (solvent only) and one contains the this compound dilution.
-
Panelists are asked to identify the "odd" sample.
-
Start with the lowest concentration and proceed to higher concentrations. The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.
-
-
Data Analysis: Calculate the group threshold as the geometric mean of the individual thresholds.
Stability Testing
The stability of this compound in a finished product is crucial for ensuring a consistent sensory experience throughout its shelf life. Stability can be affected by factors such as light, temperature, and interaction with the packaging.
Experimental Protocol: Accelerated Stability Testing in a Cosmetic Emulsion
This protocol is based on general guidelines for cosmetic stability testing.[11][12][13]
-
Sample Preparation: Prepare batches of the cosmetic emulsion containing this compound at its intended use level. Package the samples in the final intended consumer packaging and in inert glass containers (as a control).
-
Storage Conditions: Store the samples under various conditions:
-
Accelerated: 40-45 °C for 3 months. This is often used to predict a shelf life of approximately two years at room temperature.[11]
-
Real-time: 25 °C for the intended shelf life of the product.
-
Freeze-thaw cycling: Cycle the samples between -10 °C and 25 °C for at least three cycles (24 hours at each temperature per cycle).[11]
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
Parameters to Evaluate:
-
Physical Properties: Color, odor, viscosity, pH, and emulsion stability (creaming, separation).
-
Chemical Properties: Quantify the concentration of this compound using the HS-SPME-GC-MS method described above to determine its degradation over time.
-
Packaging Compatibility: Observe any changes to the packaging, such as discoloration, deformation, or leakage.
-
Biological Activity Assessment
Preliminary research suggests that this compound may possess antioxidant and antimicrobial properties.[3] The following are general protocols that can be adapted to evaluate these activities.
Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Assay:
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A standard antioxidant (e.g., ascorbic acid or Trolox) should be used as a positive control.
Experimental Protocol: Antimicrobial Activity (Disk Diffusion Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar Plate Inoculation: Spread the microbial suspension evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of this compound solution.
-
Place the disks onto the surface of the inoculated agar plates.
-
A disk with the solvent alone serves as a negative control, and a disk with a known antibiotic serves as a positive control.
-
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).
-
Evaluation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone indicates the antimicrobial activity.
Olfactory Signaling Pathway
The sense of smell for sulfur compounds like this compound is mediated by olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[3][14] Research has shown that the presence of metal ions, particularly copper (Cu²⁺), is crucial for the robust activation of certain ORs by thiols.[3][14][15] The copper ion is thought to act as a cofactor, binding to the receptor and facilitating the interaction with the thiol group of the odorant molecule.[16]
Diagram 3: Simplified Olfactory Signaling Pathway for Thiols
Caption: A simplified diagram of copper-mediated thiol detection by an olfactory receptor.
Safety and Handling
This compound is classified as a flammable liquid and may cause skin sensitization.[1][5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[1] For fragrance applications, the International Fragrance Association (IFRA) recommends a maximum usage level of 0.0100% in the fragrance concentrate.[1]
Conclusion
This compound is a promising ingredient for the flavor and fragrance industry, offering a unique and complex aroma profile. Its potential biological activities also warrant further investigation. The protocols and information provided in this document offer a comprehensive guide for researchers and professionals to explore the synthesis, analysis, and application of this intriguing molecule. Careful adherence to safety guidelines is essential when working with this compound.
References
- 1. This compound, 39067-80-6 [thegoodscentscompany.com]
- 2. hmdb.ca [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iwaponline.com [iwaponline.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. Stability Testing Of Cosmetic Products | CPT Labs [cptclabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Thiogeraniol in Plant Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiogeraniol, a sulfur-containing analog of the monoterpenoid geraniol, is an intriguing volatile organic compound (VOC) with potential roles in plant signaling pathways, particularly in defense and stress responses. While the signaling pathways of geraniol are increasingly understood to be involved in plant defense against pathogens, the specific functions of its thiol counterpart remain largely unexplored. Thiols are known to play a crucial role in redox signaling and detoxification processes within plants. The presence of a thiol group in this compound suggests it may have unique functions in plant physiology, potentially acting as a signaling molecule in response to biotic and abiotic stresses.
These application notes provide a comprehensive set of protocols for the experimental setup to study this compound in plant signaling. The methodologies cover volatile collection, chemical analysis, and gene expression studies to elucidate its biosynthetic pathway and physiological effects.
Hypothesized this compound Biosynthesis and Signaling
The biosynthesis of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of geraniol and the central role of cysteine as a sulfur donor in plants, a plausible pathway can be hypothesized. Geraniol is synthesized from geranyl pyrophosphate (GPP) by the enzyme geraniol synthase (GES). It is possible that a subsequent enzymatic reaction, potentially involving a sulfotransferase, substitutes the hydroxyl group of geraniol with a thiol group from a donor like cysteine.
Once produced, this compound, as a volatile compound, could be released by the plant and perceived by neighboring plants or interacting organisms. Its signaling cascade may be linked to known defense pathways, such as the salicylic acid (SA) or jasmonic acid (JA) pathways, which are activated in response to pathogen attacks and herbivory.
Diagram: Hypothesized this compound Biosynthesis Pathway
Caption: Hypothesized biosynthetic pathway of this compound from geranyl pyrophosphate.
Diagram: Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound and its role in plant signaling.
Experimental Protocols
Protocol 1: Plant Material and Stress Treatment
-
Plant Growth: Grow the plant species of interest under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Stress Application:
-
Biotic Stress: For fungal pathogen stress, spray leaves with a suspension of fungal spores (e.g., Botrytis cinerea at 10^5 spores/mL). For herbivory stress, place larvae of an insect herbivore (e.g., Spodoptera littoralis) on the leaves.
-
Abiotic Stress: For drought stress, withhold water for a specified period. For wounding stress, mechanically damage the leaves with a sterile needle.
-
-
Control Group: Maintain a set of plants under identical conditions without the stress treatment to serve as a control.
-
Time Course: Collect samples at different time points post-treatment (e.g., 0h, 6h, 12h, 24h, 48h) to monitor the dynamics of this compound emission and gene expression.
Protocol 2: Volatile Organic Compound (VOC) Collection
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the collection of volatile compounds.
-
Sample Preparation:
-
Excise a consistent amount of plant material (e.g., 1g of leaf tissue) and place it into a 20 mL headspace vial.
-
For quantification, add a known amount of an internal standard (e.g., 1 µL of 10 ng/µL solution of a non-native volatile thiol in methanol).
-
To enhance the release of volatiles, 20% (w/v) NaCl can be added to the vial.[1]
-
-
HS-SPME Procedure:
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 min) to allow volatiles to accumulate in the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a specific duration (e.g., 30 min) to adsorb the volatiles.[1]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Immediately after sampling, insert the SPME fiber into the GC injector port, heated to a temperature sufficient for thermal desorption (e.g., 250°C), for a set time (e.g., 5 min).
-
Chromatographic Separation:
-
Use a suitable GC column for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the oven temperature program as follows: initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-400.
-
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard.
Protocol 4: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Extract total RNA from plant samples collected at different time points using a commercial plant RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Design primers specific to the candidate genes involved in the hypothesized biosynthesis pathway (e.g., geraniol synthase and putative sulfotransferases) and known signaling pathways (e.g., PR1 for the SA pathway).
-
Perform qRT-PCR using a SYBR Green-based detection method.
-
Use a housekeeping gene (e.g., actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatments and time points.
Table 1: this compound Emission under Different Stress Conditions
| Treatment | Time Point (hours) | This compound (ng/g FW/h) |
| Control | 0 | |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Pathogen | 0 | |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Wounding | 0 | |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Table 2: Relative Expression of Key Genes in Response to Pathogen Stress
| Gene | Time Point (hours) | Relative Fold Change |
| Geraniol Synthase (GES) | 0 | 1.0 |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Putative Sulfotransferase | 0 | 1.0 |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| PR1 (SA marker) | 0 | 1.0 |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Troubleshooting
-
Low/No Detection of this compound:
-
Increase the amount of plant material.
-
Optimize the HS-SPME conditions (increase incubation time/temperature, try a different fiber).
-
Ensure the GC-MS is sufficiently sensitive; consider using a sulfur-specific detector for enhanced sensitivity.
-
-
High Variability in Results:
-
Use plants of the same age and developmental stage.
-
Ensure consistent application of stress treatments.
-
Increase the number of biological replicates.
-
-
Primer Inefficiency in qRT-PCR:
-
Verify primer specificity using BLAST and melt curve analysis.
-
Optimize the annealing temperature in the PCR protocol.
-
By following these detailed protocols, researchers can systematically investigate the presence, biosynthesis, and signaling role of this compound in plants, contributing to a deeper understanding of plant chemical ecology and stress response mechanisms.
References
Troubleshooting & Optimization
Common byproducts in Thiogeraniol synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiogeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound starts from geraniol. This two-step process involves:
-
Halogenation of Geraniol: Geraniol is converted to an allylic halide, typically geranyl chloride or geranyl bromide. Common reagents for this step include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (CCl₄ or CBr₄).
-
Thiol Formation: The resulting geranyl halide is then reacted with a sulfur nucleophile, most commonly thiourea, to form an S-geranyl isothiouronium salt. This intermediate is subsequently hydrolyzed with a base (e.g., NaOH or KOH) to yield this compound.[1][2]
Q2: What are the primary byproducts I can expect in my crude this compound?
A2: Several byproducts can form during the synthesis of this compound. These can be broadly categorized based on the reaction step in which they are formed:
-
From the Halogenation Step:
-
Unreacted Geraniol: Incomplete conversion during the halogenation step will leave residual geraniol.
-
Triphenylphosphine Oxide (TPPO): A common and often difficult-to-remove byproduct when triphenylphosphine is used as a reagent.
-
Isomeric Halides: Rearrangement of the allylic carbocation intermediate can lead to the formation of linalyl chloride or neryl chloride.
-
-
From the Thiol Formation and Hydrolysis Step:
-
S-Geranyl Isothiouronium Salt: Incomplete hydrolysis of the intermediate will result in its presence in the final product.
-
Digeranyl Sulfide: The thiolate anion of this compound can react with unreacted geranyl halide in an SN2 reaction to form a sulfide.
-
Digeranyl Disulfide: Thiols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding disulfide.
-
Q3: What is the expected purity of this compound after synthesis and initial workup?
A3: The purity of crude this compound can vary significantly depending on the reaction conditions and workup procedure. However, after purification, such as vacuum distillation, a purity of greater than 95% is often reported in the literature.[1][2] The remaining impurities typically consist of isomeric thiols and small amounts of unreacted starting materials or other byproducts with similar boiling points.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of a White, Crystalline Solid in the Crude Product
Possible Cause: This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the halogenation step if triphenylphosphine was used.
Troubleshooting Steps:
-
Filtration: If the TPPO is not soluble in the reaction solvent, it can often be removed by simple filtration.
-
Crystallization from a Non-polar Solvent: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. Adding these solvents to the crude product and cooling can induce crystallization of the TPPO, which can then be filtered off.
-
Precipitation with Metal Salts:
-
Zinc Chloride (ZnCl₂): Adding a stoichiometric amount of ZnCl₂ to an ethanolic solution of the crude product can form an insoluble TPPO-Zn complex, which can be removed by filtration.
-
Magnesium Chloride (MgCl₂): Similar to zinc chloride, MgCl₂ can be used to precipitate TPPO.
-
Experimental Protocol: Removal of TPPO with Zinc Chloride
-
Dissolve the crude reaction mixture containing TPPO in ethanol.
-
Add two equivalents of zinc chloride (relative to the amount of triphenylphosphine used in the synthesis).
-
Stir the mixture at room temperature for 2-3 hours.
-
The insoluble PPh₃O-Zn complex will precipitate out of the solution.
-
Filter the mixture to remove the precipitate.
-
The filtrate, containing the desired product, can then be concentrated and further purified.
Issue 2: Low Yield of this compound and Presence of Unreacted Geraniol
Possible Cause: This could be due to incomplete halogenation of geraniol or incomplete conversion of the geranyl halide to the thiol.
Troubleshooting Steps:
-
Optimize Halogenation:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the halogenating agent is used. A slight excess may improve conversion.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of geraniol. Adjust the reaction time and temperature as needed.
-
-
Optimize Thiol Formation and Hydrolysis:
-
Reaction Time for Isothiouronium Salt Formation: Ensure a sufficient reaction time for the geranyl halide to react completely with thiourea.
-
Hydrolysis Conditions: The hydrolysis of the S-geranyl isothiouronium salt is a critical step. Ensure adequate base concentration and reaction time for complete conversion. Monitor the reaction by TLC to confirm the disappearance of the salt.
-
Experimental Protocol: TLC Monitoring of S-Geranyl Isothiouronium Salt Hydrolysis
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At different time intervals during the hydrolysis, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Spot standards (if available): Spot solutions of geranyl halide (starting material for this step) and pure this compound as references.
-
Develop the plate: Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Visualize the spots: Use a UV lamp and/or an iodine chamber to visualize the spots. The S-geranyl isothiouronium salt is ionic and will likely remain at the baseline. The disappearance of the starting geranyl halide spot and the appearance of the this compound spot indicate the progress of the reaction. The reaction is complete when the starting material spot is no longer visible.
Issue 3: Presence of High Boiling Point Impurities
Possible Cause: These are likely digeranyl sulfide or digeranyl disulfide.
Troubleshooting Steps:
-
Minimize Sulfide Formation:
-
Control Stoichiometry: Use a slight excess of thiourea relative to the geranyl halide to ensure the complete consumption of the halide, which will minimize its reaction with the this compound product.
-
-
Prevent Disulfide Formation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents during Workup: A mild reducing agent can be added during the workup to reduce any disulfide that may have formed back to the thiol.
-
-
Purification:
-
Vacuum Distillation: Both digeranyl sulfide and disulfide have significantly higher boiling points than this compound. Careful fractional distillation under reduced pressure is an effective method for their removal.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. This compound is more polar than the sulfide and disulfide byproducts and will elute later.
-
Experimental Protocol: Column Chromatography for this compound Purification
-
Prepare the column: Pack a glass column with silica gel using a non-polar solvent like hexane as the slurry solvent.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the silica gel column.
-
Elute the column: Start with a non-polar mobile phase (e.g., 100% hexane) to elute non-polar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting from 1% ethyl acetate in hexane and gradually increasing the concentration).
-
Collect fractions: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Typical Removal Methods
| Byproduct | Formation Step | Typical Removal Method |
| Unreacted Geraniol | Halogenation | Vacuum Distillation, Column Chromatography |
| Triphenylphosphine Oxide (TPPO) | Halogenation | Filtration, Crystallization, Precipitation with metal salts |
| Geranyl Halide (Chloride/Bromide) | Halogenation | Complete reaction in the next step, Vacuum Distillation |
| Isomeric Thiols (e.g., Thiolinalool) | Halogenation (Isomerization) | Fractional Vacuum Distillation, Column Chromatography |
| S-Geranyl Isothiouronium Salt | Thiol Formation | Complete Hydrolysis |
| Digeranyl Sulfide | Thiol Formation | Vacuum Distillation, Column Chromatography |
| Digeranyl Disulfide | Product Oxidation | Vacuum Distillation, Column Chromatography, Use of reducing agents |
Mandatory Visualizations
References
Optimizing reaction conditions for Thiogeraniol synthesis (temperature, catalyst)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Thiogeraniol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method for synthesizing this compound involves a two-step process starting from Geraniol. The first step is the conversion of Geraniol to a Geranyl halide (chloride or bromide). The second step involves the reaction of the Geranyl halide with thiourea, followed by hydrolysis to yield this compound.[1][2] This method is advantageous due to the availability of Geraniol as a starting material, leading to a potentially high yield and cost-effective production.[1][2]
Q2: What are the typical reaction conditions for the halogenation of Geraniol?
A2: The reaction conditions for the halogenation of Geraniol depend on the specific halogenating agent used. When using carbon tetrachloride and triphenylphosphine to produce Geranyl chloride, the reaction is typically carried out at the reflux temperature of carbon tetrachloride, which is 66°C.[1][2] If carbon tetrabromide and triphenylphosphine are used to form Geranyl bromide, the reaction is generally conducted at room temperature.[1][2] The reaction time for both methods is typically between 1 to 2 hours.[1][2]
Q3: What are the key parameters for the conversion of Geranyl halide to this compound?
A3: The conversion of Geranyl halide to this compound involves a reaction with thiourea followed by hydrolysis. The reaction time is a critical parameter and differs based on the halide used. For Geranyl chloride, a reflux time of 20-30 hours in 95% ethanol is recommended.[1][2] For Geranyl bromide, the reflux time is significantly shorter, ranging from 6-10 hours.[1][2] Following the reaction with thiourea, hydrolysis is carried out using a base like sodium hydroxide or potassium hydroxide, and then neutralized with an acid.[1]
Troubleshooting Guide
Q1: My this compound yield is low. What are the potential causes and solutions?
A1: Low yield can be attributed to several factors throughout the synthesis process. Here are some common issues and their solutions:
-
Incomplete Halogenation: Ensure the halogenation reaction goes to completion by monitoring it with techniques like TLC. Adjust the reaction time or temperature if necessary. The molar ratio of triphenylphosphine to Geraniol should be optimized, typically around 1.1-1.3:1.[2]
-
Side Reactions: During halogenation, side product formation can occur. The choice of solvent can influence this; dry methylene chloride or tetrahydrofuran are commonly used.[1]
-
Inefficient Reaction with Thiourea: The reflux time is crucial. Using shorter times than recommended can lead to incomplete conversion. Ensure the correct reflux duration is used depending on whether you have Geranyl chloride or bromide.[1][2]
-
Loss during Extraction and Purification: this compound is purified by vacuum distillation.[1][2] Ensure proper technique to avoid loss of product. The choice of extraction solvent (e.g., n-hexane, diethyl ether, or ethyl acetate) can also impact the final yield.[1]
Q2: I am observing the formation of a disulfide impurity in my final product. How can I prevent this?
A2: Thiols are susceptible to oxidation, which leads to the formation of disulfide dimers.[3] This is a common issue when working with this compound. To minimize this:
-
Use an Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[3]
-
Deoxygenate Solvents: Before use, deoxygenate all solvents by sparging with an inert gas.
-
Storage: Store the final product under an inert atmosphere and at low temperatures to minimize oxidation over time.[3]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from the halogenation step?
A3: Triphenylphosphine oxide is a common byproduct of the Appel reaction (halogenation using triphenylphosphine and a carbon tetrahalide). It can be challenging to remove completely.
-
Precipitation: After the halogenation reaction, adding a non-polar solvent like n-hexane or petroleum ether can help precipitate the triphenylphosphine oxide, which can then be removed by filtration.[1][2]
-
Chromatography: If precipitation is insufficient, column chromatography can be used for purification. However, finding a solvent system that effectively separates the product from the byproduct is key.
Experimental Protocols
Synthesis of Geranyl Bromide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Geraniol (1 equivalent) and carbon tetrabromide (1.1 equivalents) in dry methylene chloride.
-
Cool the solution in an ice bath.
-
Slowly add triphenylphosphine (1.3 equivalents) portion-wise over 30 minutes, keeping the temperature low.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, add n-hexane to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the precipitate with n-hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude Geranyl bromide by vacuum distillation.
Synthesis of this compound from Geranyl Bromide
-
In a round-bottom flask, combine Geranyl bromide (1 equivalent) and thiourea (1-1.05 equivalents) in 95% ethanol.
-
Reflux the mixture for 6-10 hours.
-
After cooling, add a solution of sodium hydroxide (1.4-1.6 equivalents) in water.
-
Reflux the mixture for an additional 3 hours to hydrolyze the intermediate.
-
Cool the reaction mixture and neutralize with a suitable acid, such as concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[1]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Step | Parameter | Condition for Geranyl Chloride | Condition for Geranyl Bromide | Reference |
| Halogenation | Reagents | Geraniol, CCl₄, PPh₃ | Geraniol, CBr₄, PPh₃ | [1][2] |
| Temperature | 66°C (reflux) | Room Temperature | [1][2] | |
| Time | 1-2 hours | 1 hour | [1][2] | |
| Thiol Synthesis | Reagents | Geranyl chloride, Thiourea | Geranyl bromide, Thiourea | [1][2] |
| Solvent | 95% Ethanol | 95% Ethanol | [1] | |
| Reflux Time | 20-30 hours | 6-10 hours | [1][2] | |
| Hydrolysis | Base | NaOH or KOH | NaOH or KOH | [1] |
| Base Molar Ratio | 1.4-1.6 (to halide) | 1.4-1.6 (to halide) | [1] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound from Geraniol.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Challenges in the purification of Thiogeraniol from reaction mixtures
Welcome to the technical support center for the purification of thiogeraniol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures.
Troubleshooting Guide
Purifying this compound can present several challenges, from the presence of closely-related impurities to the compound's inherent instability. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having similar boiling points (e.g., geraniol, linalool).[1] - Thermal degradation of this compound at high temperatures. - Inefficient fractional distillation setup. | - Optimize vacuum pressure to maximize the boiling point difference between this compound and impurities. - Use a fractionating column with a higher number of theoretical plates. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature gradient.[2] |
| Product Discoloration (Yellowing/Browning) | - Oxidation of the thiol group to form disulfides or other sulfur oxides.[3][4] - Presence of residual acid or base from the work-up catalyzing side reactions. - Thermal decomposition during prolonged heating. | - Purge all solvents and the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during purification. - Perform purification steps at the lowest feasible temperature. - Neutralize the crude product thoroughly before purification. - Consider adding a small amount of an antioxidant during storage. |
| Formation of a White Precipitate (Disulfide) | - Exposure of the purified this compound to air (oxygen).[4] | - Store purified this compound under an inert atmosphere (nitrogen or argon). - If disulfide has formed, it can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][6] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Incorrect choice of stationary phase. - Co-elution of non-polar impurities. | - Use a non-polar solvent system with a low polarity modifier, such as hexane with a small percentage of ethyl acetate or diethyl ether.[7] - For thiols, which can be sensitive to oxidation, consider using acidic alumina as the stationary phase to maintain a low pH environment.[8] - Perform a thorough work-up to remove as many impurities as possible before chromatography. |
| Low Overall Yield | - Incomplete reaction during synthesis. - Loss of product during aqueous work-up due to emulsion formation. - Degradation of this compound during purification. | - Monitor the reaction progress by TLC or GC-MS to ensure completion. - Use brine washes to break emulsions during extraction. - Minimize the time the product is exposed to high temperatures and air. |
Table 1: Boiling Points of this compound and Related Compounds at Various Pressures
| Compound | Boiling Point at Atmospheric Pressure (760 mmHg) | Boiling Point at Reduced Pressure |
| This compound | Decomposes | 58 °C @ 0.35 mmHg[9] |
| Geraniol | 229-230 °C[10][11][12] | 114-115 °C @ 12 mmHg[6] |
| Linalool | 198 °C[13] | 194-197 °C @ 720 mmHg[14] |
| Geranyl Chloride | Decomposes | 102-104 °C @ 12 mmHg[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis from geraniol?
A1: The most common impurities include unreacted geraniol, the isomeric alcohol linalool, and the intermediate geranyl chloride.[1] Byproducts from the hydrolysis of the isothiouronium salt formed with thiourea can also be present.[15]
Q2: How can I monitor the purity of my this compound fractions during purification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the purity of this compound and identifying volatile impurities.[16] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment, although visualization of thiols may require a specific stain (e.g., potassium permanganate).
Q3: My purified this compound has a strong, unpleasant odor that is different from the expected aroma. What could be the cause?
A3: While this compound has a characteristic aroma, the presence of low molecular weight thiol impurities can lead to a more pungent, unpleasant smell.[17] These can sometimes be removed by a careful fractional distillation or by washing the organic solution with a dilute base to remove more acidic thiol impurities, followed by a water wash and drying.
Q4: Is it possible to purify this compound by crystallization?
A4: this compound is a liquid at room temperature, which makes direct crystallization challenging.[9] However, for highly pure material, it may be possible to induce crystallization at low temperatures. An alternative approach for challenging purifications of thiols is to convert them to a more stable, crystalline derivative, such as a thioester, which can be purified by crystallization and then hydrolyzed to yield the pure thiol.[18]
Q5: How should I store purified this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally ≤ 4°C) and protected from light.[3] The presence of oxygen can lead to the formation of disulfides.[4]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle
-
Inert gas source (nitrogen or argon)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound.
-
Flush the system with an inert gas.
-
Slowly apply vacuum to the system.[2]
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect any low-boiling impurities in a separate receiving flask.
-
Monitor the temperature at the distillation head. As the temperature approaches the expected boiling point of this compound at the given pressure, change to a clean receiving flask.
-
Collect the this compound fraction over a narrow temperature range.
-
Once the distillation is complete, allow the system to cool to room temperature before slowly releasing the vacuum and introducing an inert gas.
-
Transfer the purified this compound to a clean, dry, and inerted storage vessel.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Non-polar solvent (e.g., hexane)
-
Polar solvent (e.g., ethyl acetate or diethyl ether)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the solvent to drain to the top of the silica bed.
-
Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.
-
Begin eluting the column with the initial non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent by adding small percentages of the polar solvent (e.g., increasing from 0% to 5% ethyl acetate in hexane).
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To minimize oxidation, consider using de-gassed solvents and maintaining a positive pressure of inert gas over the column.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - vacuum distillation advice for a (non-chemist) distiller of liqueurs and essential oils? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Thiol - Wikipedia [en.wikipedia.org]
- 18. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Thiogeraniol Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Thiogeraniol during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Noticeable change in odor (less intense, sour, or burnt notes) | Oxidation of the thiol group to disulfides, sulfoxides, or other volatile sulfur compounds. | Immediately blanket the vial with an inert gas (argon or nitrogen). Store at recommended low temperatures (2-8°C). Consider adding a suitable antioxidant. |
| Change in color (e.g., yellowing) | Formation of colored oxidation byproducts or polymers. | Discontinue use if color change is significant, as it indicates substantial degradation. Review storage procedures to ensure minimal exposure to light and oxygen. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | Re-qualify the stored this compound using an appropriate analytical method (e.g., GC-MS) to determine its purity before use. Implement stricter storage protocols for future samples. |
| Precipitate formation in the vial | Polymerization or formation of insoluble oxidation products. | The sample is likely significantly degraded. It is not recommended for use. Review the entire storage and handling process to identify potential points of oxygen or light exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors are exposure to oxygen (air) , elevated temperatures , and light . The thiol group (-SH) in this compound is susceptible to oxidation, which can be accelerated by these conditions. Thiols can oxidize to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to displace oxygen.[1]
-
Container: Use a tightly sealed, amber glass vial to protect from light and prevent air ingress.
-
Handling: Minimize the frequency of opening the container. When opening, allow the container to come to room temperature before opening to prevent condensation of moisture from the air into the sample. After taking an aliquot, flush the headspace with an inert gas before re-sealing.
Q3: Can antioxidants be used to prevent the oxidation of this compound?
A3: Yes, antioxidants can be effective in preventing the oxidation of thiols.[2][3] Thiol-based antioxidants work through various mechanisms, including acting as radical scavengers and metal chelators.[2][4] While specific studies on this compound are limited, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E) could be considered. It is crucial to ensure the chosen antioxidant is compatible with the intended application of this compound and does not interfere with downstream experiments.
Q4: How can I tell if my this compound has oxidized?
A4: Signs of oxidation can include a noticeable change in odor, a change in color (yellowing), or the formation of precipitates. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the sample and identify oxidation products.
Q5: Is it necessary to store this compound under an inert gas if it is refrigerated?
A5: Yes. While low temperatures slow down the rate of oxidation, the presence of oxygen in the headspace of the vial will still lead to degradation over time. Storing under an inert gas is a critical step to ensure long-term stability.
Stability of Volatile Thiols Under Different Storage Conditions
The following table summarizes stability data for various volatile sulfur compounds (VSCs), which can serve as a reference for understanding the potential stability of this compound.
| Compound | Storage Container | Temperature | Relative Humidity | Time | Recovery Rate | Source |
| Methanethiol | Tedlar Bag | 30°C | - | 24 hours | 76-78% | [5] |
| Methanethiol | Tedlar Bag | 5°C and 20°C | - | 24 hours | 80-93% | [5] |
| Hydrogen Sulfide | Nalophan Bag | 24°C | - | 24 hours | ~70% | [2] |
| Various VSCs | Air Sampling Canister | - | 21% | > few hours | Substantial Loss | [1] |
| Various VSCs | Air Sampling Canister | - | 10% | - | Improved Stability | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound Purity by GC-MS
Objective: To determine the purity of a this compound sample and identify potential oxidation products.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Vortex briefly to ensure homogeneity.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Acquire the data in full scan mode to identify all eluted compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and all other peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Analyze the mass spectra of other significant peaks to tentatively identify potential oxidation products (e.g., disulfides, which would have a higher molecular weight).
-
Visualizing this compound Oxidation and Prevention
The following diagram illustrates the key factors leading to the oxidation of this compound and the recommended preventative measures to ensure its stability during storage.
Caption: Factors contributing to this compound oxidation and corresponding preventive strategies.
References
- 1. restek.com [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions
Welcome to the technical support center for Thiogeraniol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning cloudy. What is causing this?
A1: The cloudiness, or turbidity, in your aqueous this compound solution is likely due to its low water solubility and potential precipitation. This compound is a hydrophobic molecule, and its solubility in water is limited. Changes in temperature or the presence of other solutes can decrease its solubility, leading to precipitation. Consider using a co-solvent or a solubilizing agent like cyclodextrins to improve its solubility.
Q2: I am observing a decrease in this compound concentration over time in my aqueous formulation. What degradation pathways are likely occurring?
A2: The decrease in this compound concentration is likely due to oxidative degradation. The thiol group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of disulfides (dimers of this compound) and further oxidation products such as sulfenic, sulfinic, and sulfonic acids. The double bonds in the geraniol backbone are also potential sites for oxidation.
Q3: How can I prevent the oxidative degradation of this compound in my aqueous solution?
A3: To prevent oxidation, you can employ several strategies:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E) can effectively scavenge free radicals and reactive oxygen species that initiate the oxidation process.
-
Inert Atmosphere: Preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.
-
pH Control: The rate of thiol oxidation is often pH-dependent. Maintaining the pH in a slightly acidic to neutral range can help to slow down the degradation.
Q4: Can I use cyclodextrins to improve both the solubility and stability of this compound?
A4: Yes, cyclodextrins are an excellent choice for improving both the solubility and stability of hydrophobic compounds like this compound. By forming an inclusion complex, the cyclodextrin molecule encapsulates the this compound, shielding the labile thiol group and the rest of the molecule from the aqueous environment and oxidative species. This encapsulation increases its apparent water solubility and can significantly enhance its stability.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low intrinsic solubility of this compound. | 1. Incorporate a co-solvent (e.g., ethanol, propylene glycol). 2. Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance solubility. |
| Rapid loss of this compound potency | Oxidation of the thiol group. | 1. Add antioxidants such as ascorbic acid or tocopherol to the formulation. 2. Prepare and store the solution under an inert gas (N₂ or Ar). 3. Add a chelating agent like EDTA to sequester metal ions. |
| Inconsistent analytical results | Adsorption to container surfaces; inefficient extraction; degradation during analysis. | 1. Use silanized glassware or low-adsorption plastic containers. 2. Optimize the extraction procedure from the aqueous matrix. 3. Ensure the mobile phase for chromatography is deoxygenated and consider using a refrigerated autosampler. |
| Discoloration of the solution | Formation of colored degradation products. | 1. Investigate the degradation pathway using techniques like LC-MS to identify the colored species. 2. Implement stabilization strategies to prevent the formation of these products. |
Data on this compound Stability and Stabilization
The following tables provide representative data on the stability of this compound under various conditions and the effectiveness of different stabilization strategies.
Table 1: Effect of pH and Temperature on the Stability of this compound in Aqueous Solution (0.1 mg/mL)
| pH | Temperature (°C) | This compound Remaining (%) after 24 hours |
| 4.0 | 4 | 95 |
| 4.0 | 25 | 88 |
| 7.0 | 4 | 85 |
| 7.0 | 25 | 72 |
| 9.0 | 4 | 70 |
| 9.0 | 25 | 55 |
Table 2: Effect of Antioxidants on the Stability of this compound in Aqueous Solution (0.1 mg/mL, pH 7.0, 25°C)
| Antioxidant | Concentration (mg/mL) | This compound Remaining (%) after 24 hours |
| None | - | 72 |
| Ascorbic Acid | 0.5 | 92 |
| Tocopherol (in a co-solvent) | 0.5 | 89 |
Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility and Stability of this compound (25°C)
| Cyclodextrin (CD) | Molar Ratio (this compound:CD) | Apparent Solubility (mg/mL) | This compound Remaining (%) after 24 hours (pH 7.0) |
| None | - | 0.05 | 72 |
| Hydroxypropyl-β-Cyclodextrin | 1:1 | 2.5 | 95 |
| Sulfobutyl Ether-β-Cyclodextrin | 1:1 | 3.2 | 96 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Formulation of this compound
Objective: To prepare an aqueous solution of this compound with improved stability using antioxidants and cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ascorbic Acid
-
Phosphate buffer (pH 7.0)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a light-protected vessel, dissolve the required amount of HP-β-CD in phosphate buffer (pH 7.0) with gentle stirring.
-
In a separate container, accurately weigh the this compound.
-
Slowly add the this compound to the stirring HP-β-CD solution. Continue stirring until the this compound is fully dissolved, which may take up to 2 hours.
-
Once the this compound is dissolved, add ascorbic acid to the solution and stir until it is also fully dissolved.
-
Sparge the final solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Store the solution in a tightly sealed, light-protected container at 4°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
Objective: To provide a reliable method for the quantification of this compound in aqueous solutions.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Dilute the aqueous this compound formulation with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the calibration standards and the prepared sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Factors influencing this compound stability.
References
Analytical techniques for detecting impurities in Thiogeraniol samples
Welcome to the technical support center for the analytical testing of Thiogeraniol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:
-
Process-related impurities:
-
Geraniol: Unreacted starting material.
-
Linalool: An isomer of geraniol that can be present in the starting material.
-
Geranyl chloride or bromide: Intermediates in some synthetic routes.
-
Triphenylphosphine oxide: A byproduct if triphenylphosphine is used in the synthesis.
-
Disulfides: Formed by the oxidation of this compound.
-
-
Degradation products: this compound can degrade under conditions of heat, light, and oxidation. Forced degradation studies are recommended to identify potential degradation products under stress conditions.[1][2][3][4]
-
Residual solvents: Solvents used in the synthesis and purification process can remain in the final product.[5][6][7][8][9]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most common and effective techniques for analyzing impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Suitable for non-volatile impurities and for developing stability-indicating methods.[13][14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[18][19][20][21]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. To develop such a method, you should perform forced degradation studies by subjecting this compound samples to various stress conditions, such as:
-
Acid and base hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress (heat)
-
Photostability (exposure to light)
The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main this compound peak and from each other.[1][2][3][4][15][16][17][22]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound samples.
Gas Chromatography (GC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | Active sites in the GC inlet or column; improper column installation. | Use a deactivated inlet liner; ensure the column is installed correctly, with the appropriate insertion depth into the injector and detector. |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas; septum bleed. | Bake out the inlet and column; use high-purity carrier gas; use a high-quality, low-bleed septum. |
| Poor Resolution between this compound and Geraniol | Inappropriate GC column or temperature program. | Use a column with a different polarity (e.g., a wax column if a non-polar column is being used); optimize the temperature ramp rate (a slower ramp can improve resolution). |
| No Peaks Detected | No injection occurred; detector not lit (for FID); leak in the system. | Verify injection volume and syringe operation; check detector gases and ignition; perform a leak check of the system. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad or Split Peaks | Column contamination or degradation; mismatched solvent strength between sample and mobile phase. | Flush the column with a strong solvent; replace the column if necessary; ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; fluctuating column temperature; pump malfunction. | Prepare fresh mobile phase and ensure proper mixing; use a column oven to maintain a constant temperature; check the pump for leaks and ensure proper solvent delivery. |
| Extraneous Peaks | Contaminated mobile phase or sample; air bubbles in the detector. | Filter all solvents; use high-purity solvents; degas the mobile phase. |
| Poor Sensitivity | Incorrect detection wavelength; detector lamp aging. | Determine the optimal UV absorbance wavelength for this compound and its impurities; replace the detector lamp if its intensity is low. |
Experimental Protocols
GC-MS Method for Volatile Impurities
This method is suitable for the separation and identification of volatile and semi-volatile impurities such as geraniol, linalool, and residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.[11]
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
HPLC-UV Method for Non-Volatile Impurities and Stability Testing
This method can be used to quantify non-volatile impurities and to serve as a stability-indicating assay.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a suitable percentage of B to retain this compound (e.g., 50% B).
-
Increase the percentage of B to elute more hydrophobic impurities.
-
A re-equilibration step is necessary at the end of each run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 210-230 nm for thiols).
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table provides typical performance characteristics for the analytical methods. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) must be determined during method validation.
| Analyte | Technique | Expected LOD | Expected LOQ |
| Geraniol | GC-MS | 0.01 - 0.1 ppm | 0.03 - 0.3 ppm |
| Linalool | GC-MS | 0.01 - 0.1 ppm | 0.03 - 0.3 ppm |
| Residual Solvents | Headspace GC | 1 - 10 ppm | 3 - 30 ppm |
| Disulfide Impurities | HPLC-UV | 0.01 - 0.05% | 0.03 - 0.15% |
Visualizations
Caption: Experimental workflow for this compound impurity analysis.
Caption: Logical relationship between synthesis and potential impurities.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. scitepress.org [scitepress.org]
- 12. areme.co.jp [areme.co.jp]
- 13. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel HPLC-MS/MS approach for the identification of biological thiols in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 18. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. epfl.ch [epfl.ch]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis, Extraction, and Characterization of Unidentified Degradation Products Using Flash Chromatography, NMR, IR, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Thiogeraniol in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiogeraniol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
This compound is a sulfur-containing monoterpenoid, a thiol derivative of geraniol, with potential antioxidant and anti-inflammatory properties.[1][2] Its hydrophobic nature leads to poor water solubility, creating challenges for its effective use in aqueous-based biological assays, such as cell culture experiments.[3][4][5][6] Inadequate dissolution can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[7][8] Ethanol is also a suitable solvent.[3][4][5] For cell-based assays, it is crucial to prepare a highly concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[7][9]
Q3: What is the maximum permissible concentration of DMSO in cell culture?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[9] It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.[7][9]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic compounds.[10] Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions.[9] This gradual decrease in DMSO concentration can help maintain solubility.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, you might slightly increase the final DMSO concentration in your assay, but this should be carefully tested for toxicity.
-
Use of Solubilizing Agents: Consider the use of co-solvents or excipients. For example, pre-treating the aqueous solution with a small amount of DMSO before adding the this compound stock can sometimes prevent precipitation.[7] Other options, though requiring more extensive validation, include the use of cyclodextrins or non-ionic surfactants like Tween 80.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Inappropriate solvent or insufficient mixing. | Use 100% DMSO as the primary solvent. Vortex or gently warm the solution to aid dissolution. |
| Precipitate forms upon dilution in aqueous buffer/media. | Rapid change in solvent polarity. | Perform a stepwise serial dilution. Pre-treat the aqueous solution with a small amount of DMSO before adding the this compound stock.[7] |
| Inconsistent results between experiments. | Inaccurate concentration due to precipitation or degradation. | Prepare fresh dilutions for each experiment from a frozen stock. Ensure complete dissolution before use. |
| Observed cellular toxicity. | High final concentration of DMSO. | Keep the final DMSO concentration below 0.5%.[9] Always include a vehicle control. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Molarity (approx.) | Notes |
| Water | 4.179 mg/L at 25°C[3][4][5][6] | ~24.5 µM | Poorly soluble. |
| Ethanol | Soluble[3][4][5] | - | Specific quantitative data not readily available. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (Estimated) | >100 mM (Estimated) | While specific quantitative data is not published, based on its structure and common use for similar compounds, this compound is expected to be highly soluble in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Dilution for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (in DMSO): If a dose-response curve is being prepared, perform serial dilutions of the stock solution in 100% DMSO.[7]
-
Final Dilution (in Media): Directly add a small volume of the DMSO stock or serially diluted solutions to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[9] For example, to achieve a 100 µM final concentration from a 100 mM stock, you would add 1 µL of the stock to 1 mL of media.
-
Mixing: Gently mix the final solution immediately after adding the this compound stock.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of this compound
As a thiol-containing compound, this compound can act as an antioxidant by donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Caption: this compound neutralizing a free radical.
Potential Inhibition of NF-κB Signaling Pathway by this compound
Thiols have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. By interfering with redox-sensitive steps, this compound may inhibit the activation of NF-κB.
Caption: Potential site of this compound action in the NF-κB pathway.
Experimental Workflow for Cellular Assays
This workflow outlines the general steps for preparing and treating cells with this compound to assess its biological activity.
Caption: General experimental workflow for cell-based assays.
References
- 1. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 39067-80-6 [thegoodscentscompany.com]
- 4. This compound, 39067-80-6 [perflavory.com]
- 5. This compound [flavscents.com]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Best practices for handling and disposal of Thiogeraniol in the lab
Technical Support Center: Thiogeraniol Handling and Disposal
This guide provides best practices for the safe handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is a monoterpenoid and a thiol, which is a compound containing a sulfhydryl (-SH) group.[1][2] It is recognized for its floral aroma and is used in the fragrance and flavor industries.[2][3] The primary hazards associated with this compound include:
-
Skin Sensitization: It may cause an allergic skin reaction.[1]
-
Eye Irritation: It can cause serious eye irritation or damage.[5][6][7]
-
Respiratory Irritation: It may cause respiratory irritation.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for safe handling. Key quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈S | [1][2][3] |
| Molecular Weight | 170.32 g/mol | [1][3] |
| Appearance | Clear to yellow or orange liquid | [1][2][4] |
| Boiling Point | 58.0 °C @ 0.35 mm Hg | [2][4] |
| Flash Point | 52.78 °C (127.00 °F) | [4][5] |
| Density | 0.903 - 0.921 g/cm³ | [1][2] |
Q3: What are the immediate first aid measures in case of exposure to this compound?
A3: In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][8]
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water. If skin irritation or a rash occurs, get medical advice/attention.[6][7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[8][9]
Troubleshooting Guides
Problem: I smell a strong, unpleasant odor in the lab, even when the container of this compound is closed.
-
Possible Cause: Thiols like this compound have very low odor thresholds, meaning they can be detected at extremely low concentrations.[10] The container may not be sealed properly, or there might be trace contamination on the exterior of the bottle or in the work area.
-
Solution:
-
Always work with this compound in a certified chemical fume hood.[10][11][12]
-
Ensure the container cap is tightly sealed. Consider using Teflon tape to create a more secure seal.[10]
-
Wipe the exterior of the container and the surrounding work area with a suitable decontaminating solution (see disposal protocol below) to neutralize any residual thiol.
-
Store this compound in a well-ventilated area, segregated from incompatible chemicals.[11][12]
-
Problem: I have developed a skin rash after working with this compound.
-
Possible Cause: this compound is a known skin sensitizer and can cause allergic contact dermatitis.[1][13] This may be due to direct skin contact.
-
Solution:
-
Seek medical attention for the skin rash.
-
Review your personal protective equipment (PPE) practices. Always wear appropriate gloves (e.g., nitrile) and a lab coat when handling this compound.[4][5][6]
-
Ensure you are washing your hands thoroughly after handling the chemical, even if you were wearing gloves.[8]
-
If sensitization is confirmed, you may need to avoid direct handling of this chemical in the future.
-
Experimental Protocols
Protocol for Safe Handling of this compound
-
Preparation:
-
Read the Safety Data Sheet (SDS) for this compound before starting any work.[11]
-
Ensure a certified chemical fume hood is available and functioning correctly.[11][12]
-
Have all necessary PPE readily available: safety goggles, face shield, nitrile gloves, and a lab coat.[4][5][6]
-
Locate the nearest emergency eyewash station and safety shower.[8]
-
-
Handling Procedure:
-
Conduct all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure and contain odors.[10][11][12]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
Keep away from sources of ignition as it is a flammable liquid.[4][5]
-
-
Post-Handling:
Protocol for Disposal of this compound Waste
This protocol is for the neutralization of small quantities of this compound waste in the laboratory.
-
Materials:
-
Procedure for Liquid Waste:
-
Work inside a chemical fume hood.
-
Slowly and carefully add the this compound waste to a cooled bleach solution. This will oxidize the thiol to a less odorous and less hazardous compound.[10][12]
-
Allow the mixture to react for at least 24 hours to ensure complete oxidation.[10]
-
The resulting solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.[8][10]
-
-
Procedure for Contaminated Solid Waste:
-
Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be placed in a sealable plastic bag.[10][12]
-
Before sealing, you can add a small amount of bleach solution to the bag to help neutralize the odor.
-
Place the sealed bag into a designated solid hazardous waste container.[10][12]
-
Label the container clearly as hazardous waste.[10]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for the disposal of this compound waste.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 39067-80-6 [smolecule.com]
- 3. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 39067-80-6 [thegoodscentscompany.com]
- 5. This compound, 39067-80-6 [perflavory.com]
- 6. vigon.com [vigon.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Thiogeraniol and Geraniol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of Thiogeraniol and Geraniol. While Geraniol is a well-studied natural antioxidant, this report synthesizes available data to contrast its efficacy with its sulfur-containing analog, this compound. This analysis is based on existing literature and theoretical chemical principles, offering insights for research and development in antioxidant therapies.
Introduction to the Compounds
Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. It is known for its pleasant rose-like aroma and has been extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its antioxidant effects are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
This compound , as the name suggests, is the thiol or sulfhydryl analog of geraniol, where the hydroxyl group (-OH) of geraniol is replaced by a thiol group (-SH).[1] While less studied than geraniol, the presence of the thiol group suggests potential, and likely potent, antioxidant activity, as thiol-containing compounds are known to be effective radical scavengers and play a crucial role in cellular redox homeostasis.[2] Some studies have begun to explore this compound's antioxidant potential, suggesting it can scavenge free radicals in vitro.[2]
Comparative Antioxidant Performance: Quantitative Data
Direct comparative studies on the antioxidant capacity of this compound and Geraniol are limited. The following table summarizes available quantitative data for Geraniol's antioxidant activity from various in vitro assays. A qualitative assessment for this compound is provided based on the known antioxidant properties of thiol compounds.
| Antioxidant Assay | Geraniol (IC50/EC50 Values) | This compound (Predicted Performance) | Key Observations |
| DPPH Radical Scavenging | IC50: 24.6 µg/mL[3], 663 nmol[4] | High. Thiols are excellent hydrogen donors, suggesting strong radical scavenging activity. | The varying reported IC50 values for Geraniol may be due to different experimental conditions. |
| ABTS Radical Scavenging | Data not consistently available in searched literature. | High. Similar to DPPH, the thiol group is expected to efficiently quench the ABTS radical cation. | |
| Cellular Antioxidant Activity | Enhances endogenous antioxidant enzymes (SOD, GPx, CAT).[4] | High. Thiols like glutathione are central to cellular antioxidant defense. | Geraniol's effect is often indirect (upregulation of enzymes), while this compound may have a more direct scavenging role. |
Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. The performance of this compound is predicted based on the well-established antioxidant properties of the thiol functional group.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of Geraniol and this compound are fundamentally different, stemming from their distinct functional groups.
Geraniol primarily exerts its antioxidant effects through the modulation of cellular signaling pathways, most notably the Nrf2-Keap1 pathway .[5][6][7]
-
Activation of Nrf2: Geraniol can induce the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.
-
Nuclear Translocation of Nrf2: Once freed, Nrf2 translocates to the nucleus.
-
Antioxidant Response Element (ARE) Binding: In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This binding leads to the increased expression of phase II detoxifying and antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4]
This compound , owing to its thiol group, is expected to act as a potent direct antioxidant through mechanisms characteristic of thiol-containing compounds:
-
Direct Radical Scavenging: The sulfhydryl group (-SH) can readily donate a hydrogen atom to neutralize a wide range of reactive oxygen species (ROS), forming a stable thiyl radical (GS•).
-
Thiol-Disulfide Exchange: Two thiyl radicals can then react to form a disulfide bond (GSSG), effectively quenching the radical chain reaction. This disulfide can often be reduced back to the thiol form by cellular reducing equivalents, allowing for regeneration of the antioxidant.
Signaling and Experimental Workflow Diagrams
Caption: Geraniol's antioxidant signaling via the Nrf2 pathway.
Caption: Direct radical scavenging mechanism of this compound.
Caption: General workflow for in vitro antioxidant capacity assays.
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[8][9]
-
Sample Preparation: Dissolve the test compounds (this compound, Geraniol) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to create a series of concentrations.[8]
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[8]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.[8][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Mix thoroughly and allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black microplate and culture until they reach confluence.[12][13][14]
-
Probe Loading: Wash the cells and incubate them with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), along with the test compound or a standard (e.g., Quercetin).[12][13][14]
-
Radical Initiation: After incubation, wash the cells to remove the excess probe and compound. Add a free radical initiator (e.g., AAPH) to induce cellular oxidative stress.[12][13][14]
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader. The oxidation of DCFH to the highly fluorescent DCF by ROS is measured.
-
Calculation: The antioxidant capacity is determined by the ability of the test compound to suppress the fluorescence signal compared to the control cells. The results are often expressed as quercetin equivalents.
Conclusion
Based on the available evidence and fundamental chemical principles, both Geraniol and this compound exhibit significant antioxidant potential, albeit through different primary mechanisms.
-
Geraniol acts as a potent indirect antioxidant by upregulating the body's own antioxidant defense system through the activation of the Nrf2 signaling pathway. This mechanism suggests a longer-lasting protective effect.
-
This compound , due to its thiol group, is predicted to be a powerful direct antioxidant , capable of rapidly scavenging a broad range of reactive oxygen species. The reactivity of the sulfhydryl group suggests that this compound could have a higher immediate radical-quenching capacity compared to Geraniol.
For drug development professionals, the choice between these two molecules may depend on the desired therapeutic strategy. Geraniol could be beneficial for long-term protection against chronic oxidative stress, while this compound might be more suitable for acute conditions where rapid neutralization of free radicals is required. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies and therapeutic potential of these two promising compounds.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|39067-80-6|C10H18S Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - ProQuest [proquest.com]
- 7. Geraniol attenuates oxidative stress by Nrf2 activation in diet-induced experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. content.abcam.com [content.abcam.com]
Thiogeraniol vs. Other Monoterpene Thiols in Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Monoterpenes, a class of naturally occurring compounds found in essential oils, have long been recognized for their diverse biological activities, including antimicrobial properties. The introduction of a thiol (-SH) group to a monoterpene backbone, creating a monoterpene thiol, has been suggested to enhance these effects. This guide provides a comparative overview of the antimicrobial activity of thiogeraniol and other selected monoterpene thiols, based on available scientific literature.
Comparison of Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of this compound against other monoterpene thiols are notably scarce in publicly available literature. While the synthesis of this compound has been documented, its biological activities, particularly its antimicrobial efficacy, remain largely unexplored. However, the broader class of sulfur-containing monoterpenoids has been reported to possess antibacterial and antifungal properties. The introduction of sulfur-containing functional groups into the structure of biologically active terpenes often enhances their antimicrobial activity compared to the original terpenes.
This guide compiles available information on this compound's oxygen analog, geraniol, and other relevant monoterpene thiols to provide a contextual comparison.
Table 1: Comparative Antimicrobial Data of Selected Monoterpenes and Monoterpene Thiols
| Compound | Type | Target Microorganism(s) | Antimicrobial Activity Data (MIC) | Source(s) |
| This compound | Monoterpene Thiol | Not specified in available literature | No specific MIC data available in search results. | N/A |
| Geraniol | Monoterpene Alcohol | Staphylococcus aureus, Escherichia coli, Salmonella enterica, Listeria monocytogenes, Candida albicans | MIC values are generally ≤600 µg/mL against various strains. For example, it is active against L. monocytogenes and S. enterica.[1] | [1] |
| Thioterpineol (Grapefruit Mercaptan) | Monoterpene Thiol | Not specified in available literature | No specific MIC data available in search results. Primarily studied for flavor and fragrance. | N/A |
| p-Menthan-8-thiol-3-one | Monoterpene Thiol | Not specified in available literature | No specific antimicrobial activity data (e.g., MIC) available in search results. Assessed for safety as a flavoring agent. | N/A |
| Terpinen-4-ol | Monoterpene Alcohol | Staphylococcus aureus (including MRSA) | MIC: 0.25% (v/v) | [2] |
| α-Terpineol | Monoterpene Alcohol | Escherichia coli, Staphylococcus aureus | MIC against E. coli: 0.78 µL/mL; MIC against S. aureus: 1.56 µL/mL | [3][4] |
Note: The lack of specific data for this compound and other monoterpene thiols highlights a significant gap in the current research landscape. The data for geraniol and other monoterpene alcohols are provided for contextual reference.
Experimental Protocols
A standardized method for assessing the antimicrobial activity of lipophilic compounds like monoterpene thiols is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on standard microbiological methods.
1. Preparation of Materials:
-
Test Compounds: this compound and other monoterpene thiols, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Bacterial Strains: Standard reference strains (e.g., from ATCC) and clinical isolates of interest.
-
Culture Media: Appropriate liquid broth for the test organisms (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
-
Reagents: Sterile saline, McFarland turbidity standards, and a viability indicator dye (e.g., resazurin).
2. Inoculum Preparation:
-
Bacterial cultures are grown on agar plates overnight.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth directly in the 96-well plates.
-
The diluted bacterial inoculum is added to each well containing the test compound.
-
Control wells are included:
-
Positive Control: Inoculum with broth and solvent (no test compound).
-
Negative Control: Broth only (to check for sterility).
-
Solvent Control: Inoculum with the highest concentration of the solvent used.
-
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.
-
Growth can be assessed visually or by using a microplate reader to measure optical density. The addition of a viability dye like resazurin can also aid in visualizing viability, where a color change indicates metabolic activity.
Proposed Mechanism of Action
While the specific signaling pathways for this compound are unknown, the antimicrobial mechanism of monoterpenes and their derivatives is generally attributed to their interaction with and disruption of microbial cell membranes.
Caption: Proposed mechanism of antimicrobial action for monoterpene thiols.
Conclusion and Future Directions
The current body of scientific literature indicates a significant knowledge gap regarding the antimicrobial properties of this compound and many other monoterpene thiols. While the structural modification of adding a thiol group to a monoterpene backbone is a promising strategy for enhancing antimicrobial efficacy, extensive experimental validation is required.
Future research should focus on:
-
Systematic Screening: Evaluating the antimicrobial activity of a library of monoterpene thiols, including this compound, against a broad panel of clinically relevant bacteria and fungi.
-
Comparative Studies: Directly comparing the MIC values of monoterpene thiols with their corresponding monoterpene alcohols to quantify the impact of the thiol group.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profiles of the most promising candidates in preclinical models.
Such studies are imperative to unlock the potential of this compound and other monoterpene thiols as a new class of antimicrobial agents.
References
- 1. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Efficacy of Thiogeraniol as a Chiral Auxiliary Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules. This guide provides a framework for validating the efficacy of Thiogeraniol, a sulfur-containing monoterpenoid, as a chiral auxiliary by comparing its performance against well-established standards: Evans' oxazolidinones, Oppolzer's camphorsultams, and Meyers' pseudoephedrine amides.
While direct comparative data for this compound is not yet prevalent in published literature, this document outlines the necessary experimental protocols and data analysis frameworks to conduct a rigorous evaluation. By following these guidelines, researchers can systematically assess the potential of this compound and other novel candidates in the field of stereoselective synthesis.
General Workflow for Chiral Auxiliary Validation
The process of validating a new chiral auxiliary involves a series of key steps, from its attachment to a prochiral substrate to its cleavage after the diastereoselective reaction. The overall workflow is depicted below.
Comparative Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to perform the following key asymmetric reactions under standardized conditions for this compound and the reference auxiliaries.
Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that establishes two new stereocenters. The diastereoselectivity of this reaction is a critical benchmark for any chiral auxiliary.
Experimental Protocol:
-
Acylation of the Auxiliary: The chiral auxiliary (this compound, Evans' oxazolidinone, or Oppolzer's sultam) is first acylated with an appropriate acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl derivative.
-
Enolate Formation: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) and a hindered base (e.g., diisopropylethylamine) to generate a specific Z- or E-enolate.[1]
-
Aldol Addition: The enolate is then reacted with a prochiral aldehyde (e.g., isobutyraldehyde) at low temperature (e.g., -78 °C).
-
Work-up and Purification: The reaction is quenched, and the resulting aldol adducts are purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product using standard methods (e.g., LiOH/H₂O₂ for Evans' auxiliary) to yield the chiral β-hydroxy carboxylic acid or a derivative thereof.[2] The enantiomeric excess of the product is then determined.
Data Presentation: Asymmetric Aldol Reaction
| Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) of syn-product | Enantiomeric Excess (%) of anti-product |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Evans' Oxazolidinone | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Oppolzer's Sultam | Literature/Experimental Data | Literature/Experimental Data | Experimental Data | Experimental Data |
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from chiral auxiliaries is a fundamental method for the synthesis of enantiomerically enriched carboxylic acid derivatives.
Experimental Protocol:
-
Preparation of the N-Acyl Auxiliary: The chiral auxiliary is acylated as described in the aldol reaction protocol.
-
Enolate Formation: The N-acyl derivative is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, at low temperature to form the corresponding enolate.[3]
-
Alkylation: The enolate is then treated with an alkylating agent (e.g., benzyl bromide or methyl iodide).
-
Work-up and Purification: The reaction is quenched, and the alkylated product is purified by chromatography. The diastereomeric ratio is determined.
-
Auxiliary Cleavage: The auxiliary is removed to afford the chiral carboxylic acid or its derivative.[4] The enantiomeric excess is then determined.
References
In vivo studies on the antioxidant effects of Thiogeraniol in model organisms
Note: Direct in vivo studies on the antioxidant effects of Thiogeraniol are not available in the current scientific literature. Therefore, this guide utilizes data from its close structural analog, Geraniol, as a proxy. Geraniol is a well-researched monoterpenoid alcohol, while this compound is its thiol counterpart. This substitution allows for an informed estimation of this compound's potential antioxidant activities, though direct experimental verification is required.
This guide provides a comparative overview of the in vivo antioxidant effects of Geraniol in various model organisms, presenting key experimental data, detailed protocols for assessing antioxidant activity, and relevant biological pathways.
Performance Comparison of Geraniol with other Antioxidants
While direct head-to-head in vivo comparative studies between Geraniol and standard antioxidants like Vitamin C or N-acetylcysteine (NAC) are limited, we can infer its relative potency from its significant effects on key oxidative stress markers. The available data demonstrates that Geraniol effectively mitigates oxidative stress in various animal models. For instance, in a D-galactose-induced aging model in mice, Geraniol administration led to a significant reduction in the lipid peroxidation marker, malondialdehyde (MDA), and a concurrent increase in the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[1][2][3].
One study compared the anti-inflammatory and antioxidant effects of Geraniol to methotrexate (MTX) in a rat model of inflammatory arthritis. The results showed that Geraniol was comparable to MTX in restoring the levels of SOD and glutathione (GSH), and in reducing MDA levels, indicating a potent antioxidant effect in a disease context[4][5].
Quantitative Data Summary
The following tables summarize the in vivo antioxidant effects of Geraniol in different model organisms and experimental conditions.
Table 1: Effect of Geraniol on Oxidative Stress Markers in D-galactose-Induced Aging in Mice [1][2][3]
| Parameter | Control | D-galactose (150 mg/kg) | D-galactose + Geraniol (40 mg/kg) |
| Serum MDA (nmol/mg protein) | ~1.5 | ~4.0 | ~2.0 |
| Serum SOD (U/mg protein) | ~120 | ~60 | ~100 |
| Serum CAT (U/mg protein) | ~50 | ~25 | ~45 |
| Serum GPx (U/mg protein) | ~80 | ~40 | ~70 |
| Hippocampus MDA (nmol/mg protein) | ~2.5 | ~6.0 | ~3.5 |
| Hippocampus SOD (U/mg protein) | ~100 | ~50 | ~85 |
| Hippocampus CAT (U/mg protein) | ~40 | ~20 | ~35 |
| Hippocampus GPx (U/mg protein) | ~60 | ~30 | ~50 |
Table 2: Effect of Geraniol on Oxidative Stress Markers in a Rat Model of Inflammatory Arthritis [4][5]
| Parameter | Control | CFA-induced Arthritis | CFA + Geraniol (50 mg/kg) | CFA + Methotrexate (1 mg/kg) |
| Serum MDA | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum SOD | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
| Serum GSH | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Model of D-galactose-Induced Aging
-
Model Organism: Male mice.
-
Induction of Aging: D-galactose (150 mg/kg body weight) dissolved in normal saline was administered orally for 9 weeks.
-
Treatment: Geraniol (40 mg/kg body weight) was administered orally twice a week, four hours after D-galactose administration, from the second week until the end of the experiment[3].
-
Sample Collection: At the end of the experimental period, blood and brain tissues (hippocampus) were collected for biochemical analysis[1].
Measurement of Malondialdehyde (MDA)
The level of lipid peroxidation is determined by measuring the concentration of MDA.
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
-
Procedure:
-
Aliquots of serum or tissue homogenate are mixed with a solution of TBA.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes).
-
After cooling, the absorbance of the resulting pink supernatant is measured spectrophotometrically at 532 nm.
-
The MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane and expressed as nmol/mg protein.
-
Measurement of Superoxide Dismutase (SOD) Activity
-
Principle: This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol. The rate of pyrogallol autoxidation is proportional to the concentration of superoxide radicals and is inhibited by SOD.
-
Procedure:
-
A reaction mixture containing buffer, pyrogallol solution, and the sample (serum or tissue homogenate) is prepared.
-
The rate of change in absorbance is monitored at a specific wavelength (e.g., 420 nm) using a spectrophotometer.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%. The activity is expressed as U/mg protein.
-
Measurement of Catalase (CAT) Activity
-
Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
The sample is added to a solution of H₂O₂ in a phosphate buffer.
-
The decrease in absorbance due to the consumption of H₂O₂ is monitored at 240 nm for a defined period.
-
The enzyme activity is calculated based on the rate of H₂O₂ decomposition and expressed as U/mg protein.
-
Measurement of Glutathione Peroxidase (GPx) Activity
-
Principle: GPx catalyzes the oxidation of glutathione (GSH) by cumene hydroperoxide. In the presence of glutathione reductase (GR) and NADPH, the oxidized glutathione (GSSG) is immediately converted to the reduced form with a concomitant oxidation of NADPH to NADP+.
-
Procedure:
-
The reaction mixture contains phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, NADPH, and the sample.
-
The reaction is initiated by the addition of a substrate (e.g., H₂O₂ or cumene hydroperoxide).
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
The enzyme activity is calculated from the rate of NADPH consumption and expressed as U/mg protein.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway in Antioxidant Response
Geraniol has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activated by Geraniol.
Experimental Workflow for In Vivo Antioxidant Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo antioxidant activity of a compound.
Caption: In vivo antioxidant activity assessment workflow.
References
- 1. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Thiogeraniol's Antifungal Potential: A Comparative Analysis Against Commercial Fungicides
A comprehensive evaluation of the antifungal efficacy of Thiogeraniol in comparison to established commercial fungicides is currently limited by a lack of direct scientific studies. However, by examining the well-documented antifungal properties of its structural analog, geraniol, we can infer the potential of this compound and benchmark it against leading antifungal agents. This guide provides a comparative overview of geraniol's activity against Candida albicans, a prevalent fungal pathogen, in relation to the commercial fungicides Fluconazole and Amphotericin B. The data is presented through comparative tables, detailed experimental methodologies, and visual diagrams of experimental workflows and mechanisms of action.
Comparative Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of geraniol, fluconazole, and amphotericin B against Candida albicans, a common cause of fungal infections in humans.[1][2][3][4][5][6][7][8] Lower MIC values are indicative of higher antifungal potency.
| Compound | Fungal Species | MIC Range (µg/mL) | Class |
| Geraniol | Candida albicans | 16 - 584 | Terpenoid |
| Fluconazole | Candida albicans | ≤2 - ≥64 | Azole |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | Polyene |
Note: The MIC values can vary depending on the specific strain of C. albicans and the testing methodology used.
Unraveling the Mechanisms of Fungal Inhibition
Geraniol's antifungal action against Candida albicans appears to be multifaceted, primarily targeting the fungal cell membrane and disrupting its integrity.[9] This leads to increased permeability and ultimately cell death.[9] Some studies also suggest that geraniol can inhibit the formation of pseudohyphae, a key virulence factor for C. albicans.[1][10] Notably, its mechanism does not seem to involve the inhibition of ergosterol synthesis, a primary target for azole fungicides like fluconazole.[1][10]
Commercial fungicides, on the other hand, have well-defined modes of action. Azoles, such as fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Polyenes, like amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
Figure 1: Proposed antifungal mechanism of Geraniol against Candida albicans.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) has established a standardized broth microdilution method for this purpose.[11][12][13][14][15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agents (Geraniol, Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Solutions: A stock solution of each antifungal agent is prepared and then serially diluted in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a specific cell density (typically 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. For azoles like fluconazole, the endpoint is often defined as the concentration that causes a significant reduction (≥50%) in growth compared to the growth control.
References
- 1. Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-Candida potential of geranium oil constituents against clinical isolates of Candida albicans differentially sensitive to fluconazole: inhibition of growth, dimorphism and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Unveiling novel insights: geraniol’s enhanced anti-candida efficacy and mechanistic innovations against multidrug-resistant candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. researchgate.net [researchgate.net]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. journals.asm.org [journals.asm.org]
A Comparative Analysis of Geraniol and a Thiol-Containing Analog in Cancer Cell Lines
A detailed guide for researchers on the cross-validation of the biological activities of Geraniol and a hypothetical thiol-containing analog, Thiogeraniol. This guide provides a comparative analysis of their effects on various cancer cell lines, supported by experimental data and detailed protocols.
Introduction
Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential anticancer properties.[1][2] Its biological activities, including the induction of apoptosis and inhibition of cell proliferation, have been documented in a range of cancer cell lines.[2][3] In the continuous search for novel and more effective anticancer agents, synthetic modifications of natural compounds are a key strategy. This guide explores the biological activities of Geraniol in comparison to a hypothetical sulfur-containing analog, "this compound."
Due to the absence of publicly available data on a compound named "this compound," this guide will use N-acetylcysteine (NAC), a well-studied thiol-containing compound with known anticancer properties, as a representative thiol-containing agent for a comparative analysis against Geraniol. This comparison aims to provide a framework for researchers interested in exploring the potential of thiol-functionalized terpenes as a novel class of anticancer compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of Geraniol and N-acetylcysteine (NAC) in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Geraniol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo-205 | Colon Cancer | 20 | [4] |
| PC-3 | Prostate Cancer | Not specified, but potent | [2][5] |
| A549 | Lung Cancer | Not specified, potent | [6] |
| TPC-1 | Thyroid Cancer | 25 | [7] |
| P388 | Leukemia | Not specified, growth inhibition observed | [3] |
| B16 | Melanoma | Not specified, anti-proliferative activity observed | [3] |
| HepG2 | Liver Cancer | Not specified, anti-proliferative activity observed | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 400 (70% inhibition) | [8] |
| HT-29 | Colon Cancer | 290.45 ± 10.79 µg/mL | [9] |
| A431 | Skin Carcinoma | ~50% inhibition | [10] |
Table 2: IC50 Values of N-acetylcysteine (NAC) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| Human Bladder Cancer | Bladder Cancer | 33.33 ± 0.78 | [1] |
| MCF-7 | Breast Cancer | 11.2 µg/ml (NAC+Cd complex) | [11][12] |
| HepG2 | Liver Cancer | Not specified, inhibitory effect | [11][12] |
| PC3 | Prostate Cancer | Not specified, inhibitory effect | [11][12] |
| CHO-K | Ovary Cancer | Not specified, inhibitory effect | [11][12] |
| KPL-1 | Breast Cancer | 11.9 µM (with Sulforaphane) | [13] |
| MDA-MB-231 | Breast Cancer | 11.3 µM (with Sulforaphane) | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Geraniol or NAC) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action.
Materials:
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by Geraniol and the hypothetical this compound (represented by NAC).
Caption: Experimental workflow for comparing the anticancer activities of Geraniol and NAC.
Caption: Signaling pathways modulated by Geraniol leading to apoptosis and autophagy.
References
- 1. N-acetylcysteine inhibits proliferation, adhesion, migration and invasion of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Potential Synergistic Effects of Thiogeraniol with Other Natural Compounds: A Comparative Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide explores the potential synergistic effects of Thiogeraniol, a monoterpene thiol, in combination with other well-researched natural compounds. While direct experimental evidence of this compound's synergistic activity is currently limited in published literature, this document provides a comparative analysis based on the known biological activities of this compound and related compounds. The aim is to furnish a foundation for future research into novel therapeutic combinations.
This compound, an organosulfur compound derived from geraniol, is recognized for its antioxidant and antimicrobial properties.[1] The introduction of a thiol group to a terpene structure has been noted to potentially enhance its inherent biological activities.[2] This guide will focus on the prospective synergistic interactions of this compound with two extensively studied natural compounds: Curcumin and Resveratrol.
Comparative Analysis of Biological Activities and Synergistic Potential
The following table summarizes the individual biological activities of this compound, Curcumin, and Resveratrol, and outlines the hypothetical synergistic outcomes when combined. This is intended to serve as a directional guide for future experimental design.
| Compound | Class | Known Biological Activities | Potential Synergistic Outcome with this compound |
| This compound | Monoterpene Thiol | Antioxidant[1][3], Antimicrobial[1], Potential role in plant defense[1] | - |
| Curcumin | Polyphenol | Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective | Enhanced Antioxidant Activity: The thiol group in this compound could potentially regenerate the antioxidant capacity of Curcumin. Increased Anticancer Efficacy: Potential for synergistic inhibition of cancer cell proliferation and induction of apoptosis. |
| Resveratrol | Polyphenol | Cardioprotective, Anti-inflammatory, Antioxidant, Chemopreventive | Potentiated Antioxidant Effects: Similar to Curcumin, this compound may enhance the radical scavenging activity of Resveratrol. Synergistic Anti-inflammatory Action: Combination may lead to a more potent inhibition of inflammatory pathways. |
Proposed Experimental Protocols for Investigating Synergy
To validate the potential synergistic effects outlined above, the following experimental protocols are proposed.
In Vitro Antioxidant Synergy Assay
Objective: To determine if the combination of this compound and Curcumin or Resveratrol results in a synergistic antioxidant effect.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare stock solutions of this compound, Curcumin, and Resveratrol in a suitable solvent (e.g., ethanol).
-
Create serial dilutions of each compound individually and in combination (e.g., fixed ratio or checkerboard method).
-
Add the test compounds to a solution of DPPH radical in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
Combination Index (CI) Calculation:
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vitro Anticancer Synergy Assay
Objective: To assess the synergistic anticancer effects of this compound in combination with Curcumin or Resveratrol on a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Curcumin, or Resveratrol individually and in combination for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Treat cells with IC50 concentrations of the individual compounds and their synergistic combination.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
-
Data Analysis:
-
Determine the IC50 values for each compound and combination.
-
Calculate the Combination Index (CI) to determine the nature of the interaction.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential synergistic signaling pathway.
Caption: Experimental workflow for screening synergistic effects.
References
Head-to-head comparison of different Thiogeraniol synthesis routes
A Head-to-Head Comparison of Thiogeraniol Synthesis Routes
This compound, a monoterpenoid thiol, is a valuable fragrance ingredient known for its green, grapefruit-like aroma.[1][2] Its synthesis is of significant interest to the flavor and fragrance industry. This guide provides a head-to-head comparison of two primary synthetic routes starting from the readily available monoterpene alcohol, geraniol. The comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways.
Route 1: Two-Step Synthesis via Mitsunobu Reaction and Reduction
This route involves the conversion of geraniol to a thioacetate intermediate under Mitsunobu-type conditions, followed by reduction to yield this compound.[3][4]
Experimental Protocol
Step 1: Synthesis of Geranyl Thioacetate
-
Reaction: Geraniol is reacted with thioacetic acid in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Detailed Procedure: To a solution of geraniol, triphenylphosphine, and thioacetic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or diethyl ether), the azodicarboxylate is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The resulting geranyl thioacetate is then isolated and purified, usually by column chromatography.
Step 2: Reduction of Geranyl Thioacetate to this compound
-
Reaction: The purified geranyl thioacetate is reduced using a hydride-reducing agent, most commonly lithium aluminum hydride (LiAlH4).
-
Detailed Procedure: Geranyl thioacetate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and the solution is added dropwise to a suspension of lithium aluminum hydride in the same solvent at 0 °C. The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the mixture is stirred at room temperature. The reaction is then quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield this compound. The final product is typically purified by distillation.
Route 2: Two-Step Synthesis via Geranyl Halide and Thiourea
This industrial-focused route proceeds by first converting geraniol to a geranyl halide (chloride or bromide), which is then reacted with thiourea followed by hydrolysis to produce this compound.[5][6]
Experimental Protocol
Step 1: Synthesis of Geranyl Halide
-
Reaction: Geraniol is converted to geranyl chloride or geranyl bromide using a halogenating agent.
-
Detailed Procedure for Geranyl Bromide: Geraniol and carbon tetrabromide are dissolved in a dry organic solvent such as dichloromethane or tetrahydrofuran at room temperature.[5] Triphenylphosphine is then added portion-wise, and the reaction mixture is stirred for about an hour.[5] The product, geranyl bromide, is isolated by adding a non-polar solvent like n-hexane to precipitate triphenylphosphine oxide, followed by filtration and removal of the solvent from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation.[5]
Step 2: Synthesis of this compound from Geranyl Halide
-
Reaction: The geranyl halide is reacted with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield this compound.
-
Detailed Procedure: Geranyl bromide and thiourea are refluxed in 95% ethanol for 6 to 10 hours.[5] After the reaction is complete, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed for an additional 3 to 5 hours to hydrolyze the intermediate.[5] The reaction mixture is then cooled, and an acid (e.g., hydrochloric acid or sulfuric acid) is added to neutralize the excess base and liberate the thiol. The this compound is then extracted with an organic solvent (e.g., n-hexane, ether, or ethyl acetate), and the organic phase is dried and concentrated. The final product is purified by vacuum distillation.[5]
Quantitative Data Comparison
| Parameter | Route 1: Mitsunobu & Reduction | Route 2: Geranyl Halide & Thiourea |
| Starting Material | Geraniol | Geraniol |
| Key Reagents | Thioacetic acid, PPh3, DEAD/DIAD, LiAlH4 | CBr4/CCl4, PPh3, Thiourea, NaOH/KOH |
| Number of Steps | 2 | 2 |
| Overall Yield | 61%[3][4] | High (exact overall yield not stated, but a 44.6% yield is reported for the second step in one example)[5] |
| Purity | High purity after chromatography/distillation | >95% (by GC)[5] |
| Advantages | Good overall yield reported in literature. | Utilizes readily available and potentially cheaper reagents, suitable for large-scale production.[5][6] |
| Disadvantages | Use of expensive and hazardous reagents (DEAD/DIAD, LiAlH4). | Potentially longer reaction times for the second step. |
Synthesis Route Diagrams
Caption: Route 1: Synthesis of this compound via a Mitsunobu reaction followed by reduction.
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 135019530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]
Efficacy of Thiogeraniol in plant defense against specific pathogens like Botrytis cinerea
A Comparative Guide for Researchers and Drug Development Professionals
The relentless battle against phytopathogenic fungi necessitates a continuous search for novel and effective plant protectants. Botrytis cinerea, the causative agent of gray mold disease, poses a significant threat to a wide range of crops, leading to substantial economic losses. In the quest for sustainable alternatives to conventional fungicides, naturally occurring compounds with antimicrobial properties are gaining increasing attention. This guide provides a comparative analysis of the potential efficacy of thiogeraniol, a sulfur-containing monoterpenoid, in plant defense against Botrytis cinerea. While direct experimental data on this compound's performance is emerging, this document synthesizes existing research on structurally related compounds, conventional fungicides, and the intricate signaling pathways governing plant-pathogen interactions to offer a forward-looking perspective for researchers and drug development professionals.
Efficacy of Related Compounds and Fungicides: A Comparative Overview
Direct, peer-reviewed studies quantifying the efficacy of this compound against Botrytis cinerea are not yet widely available. However, the antifungal properties of its parent compound, geraniol, and other essential oils have been investigated, providing a valuable benchmark for potential performance. The following table summarizes the in vitro efficacy of geraniol and other natural compounds compared to commonly used synthetic fungicides against Botrytis cinerea.
| Compound/Fungicide | Type | Target Organism | Efficacy (EC50/IC90/Inhibition %) | Reference |
| Geraniol | Monoterpenoid | Botrytis cinerea | EC50: 235 μg/mL | [1] |
| Geraniol Nanoemulsions (GNEs) | Formulation | Botrytis cinerea | EC50: 105 μg/mL | [1] |
| Carvacrol | Monoterpene | Botrytis cinerea | IC90: 125 mg/L | [2][3] |
| Thymol | Monoterpene | Botrytis cinerea | IC90: 125 mg/L | [2][3] |
| Tea Tree Oil | Essential Oil | Botrytis cinerea | - | [4] |
| Lemongrass Oil | Essential Oil | - | Complete inhibition at 625 μL·L⁻¹ (vapor phase) | [5] |
| Thyme Oil | Essential Oil | - | Complete inhibition at 625 μL·L⁻¹ (vapor phase) | [5] |
| Myclobutanil | Synthetic Fungicide | Botrytis cinerea | - | [6] |
| Propiconazole | Synthetic Fungicide | Botrytis cinerea | - | [6] |
Note: EC50 (Effective Concentration 50) and IC90 (Inhibitory Concentration 90) values represent the concentration of a compound required to inhibit 50% and 90% of fungal growth, respectively.
Understanding the Mechanism: Plant Defense Signaling Pathways
The interaction between a plant and a pathogen like Botrytis cinerea triggers a complex network of defense signaling pathways. These pathways are primarily regulated by phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[7] As a necrotrophic pathogen, B. cinerea infection typically activates the JA and ET signaling pathways, leading to the production of defense-related proteins and secondary metabolites.[7]
The introduction of a defense-inducing compound like this compound could potentially prime the plant's immune system, leading to a more rapid and robust defense response upon pathogen attack. This priming effect can involve the upregulation of genes involved in these signaling cascades.
Below is a generalized diagram illustrating the key signaling pathways involved in plant defense against necrotrophic pathogens.
References
- 1. Impact of Geraniol and Geraniol Nanoemulsions on Botrytis cinerea and Effect of Geraniol on Cucumber Plants’ Metabolic Profile Analyzed by LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Tea tree oil exhibits antifungal activity against Botrytis cinerea by affecting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Essential Oils in Vapor Phase against Botrytis cinerea and Their Potential to Control Postharvest Strawberry Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential Oils as Active Ingredients in a Plant-Based Fungicide: An In Vitro Study Demonstrating Growth Inhibition of Gray Mold (Botrytis cinerea) [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Thiogeraniol: A Guide for Laboratory Professionals
For immediate release – Proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for thiogeraniol, a compound utilized in various research and development applications, including as a fragrance and flavoring agent. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
This compound, also known as (E)-3,7-dimethyl-2,6-octadiene-1-thiol, is a flammable liquid that can cause skin and eye irritation.[1][2] While some assessments suggest it may not meet GHS hazard criteria in all reports, a conservative approach, treating it as a hazardous substance, is recommended to ensure maximum safety.[3] It is also noted to be harmful to aquatic life, underscoring the importance of preventing its release into the environment.
Key Safety and Hazard Information
A thorough understanding of the substance's properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| CAS Number | 39067-80-6 | [1][2] |
| Molecular Formula | C10H18S | [4] |
| Appearance | Colorless to yellow or orange liquid | [3] |
| Flash Point | 52.78 °C (127.00 °F) | [1][2] |
| Boiling Point | 229 - 230 °C |
Hazard Statements:
-
Flammable liquid and vapor.[1]
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye damage.
-
Harmful to aquatic life.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Avoid breathing vapors or mist.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.[1]
-
Avoid release to the environment.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration. However, always consult and adhere to your institution's specific waste management policies and local regulations.
Experimental Protocol: Incineration Method
This protocol is based on guidance from safety data sheets recommending incineration for disposal.
Objective: To safely dispose of this compound waste through high-temperature incineration.
Materials:
-
This compound waste
-
Compatible combustible solvent (e.g., ethanol, isopropanol)
-
Properly labeled, sealed, and compatible waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Segregation: Collect this compound waste in a dedicated, properly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Dilution (if required): For small quantities, it may be recommended to dissolve or mix the this compound with a combustible solvent. This should be done in a well-ventilated area, such as a fume hood.
-
Containerization: Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area away from ignition sources.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required hazard symbols (e.g., flammable).
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a chemical incinerator equipped with an afterburner and exhaust air cleaning systems.[4]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound is harmful to aquatic life. Under no circumstances should it be disposed of down the sink or into any sewer system.[4]
-
Uncleaned Containers: Handle uncleaned containers that have held this compound as you would the product itself.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their institutions.
References
Essential Safety and Logistics for Handling Thiogeraniol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Thiogeraniol. This document provides comprehensive, procedural guidance for the safe handling, storage, and disposal of this compound, serving as a critical resource to complement standard laboratory safety protocols.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in safe handling. This data is crucial for risk assessment and for planning experimental procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈S | [1][2][3][4] |
| Molecular Weight | 170.32 g/mol | [1][3] |
| Appearance | Yellow to orange liquid | [1][2][5] |
| Boiling Point | 58°C @ 0.35 mm Hg | [2][5] |
| Flash Point | 52.78°C (127.00°F) | [5][6] |
| Density | 0.903 - 0.921 g/cm³ | [1][2] |
| Vapor Pressure | 0.047 mmHg @ 25°C (estimated) |[5] |
Table 2: Toxicological Data for this compound
| Metric | Value | Species | Source |
|---|---|---|---|
| LD50 Oral | 3,600 mg/kg | Rat | [7] |
| LD50 Dermal | > 5,000 mg/kg | Rabbit |[7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor. It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation.[1][6][7] Therefore, adherence to strict PPE protocols is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE) for this compound
| Body Part | Protection | Rationale |
|---|---|---|
| Hands | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and potential allergic reactions.[5][6][8][9] |
| Eyes | Safety goggles or a face shield | To protect against splashes that can cause serious eye damage.[5][6][8][10] |
| Body | Lab coat, coveralls, or a chemical-resistant apron | To protect skin and clothing from spills and splashes.[9][11] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent inhalation of vapors that may cause respiratory irritation.[8][9] |
Standard Operating Procedure for Handling this compound
This workflow outlines the standard procedure for safely using this compound in a laboratory setting.
Emergency Protocol: this compound Spill Response
Immediate and correct response to a spill is critical to mitigate risks. This workflow provides a step-by-step guide for handling a this compound spill.
Storage and Disposal Procedures
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
For long-term storage, keep at temperatures below -15°C under an inert gas, such as nitrogen, and protect from light.[8]
Disposal:
-
All waste materials, including contaminated absorbents and PPE, should be considered hazardous waste.
-
Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]
-
A recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]
First Aid Measures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
References
- 1. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 39067-80-6 [smolecule.com]
- 3. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 39067-80-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound, 39067-80-6 [thegoodscentscompany.com]
- 6. This compound, 39067-80-6 [perflavory.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
